5,6-Dimethylpicolinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)9-6(5)2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFFZWNEMCFCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527990 | |
| Record name | 5,6-Dimethylpyridine-2-carboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83282-49-9 | |
| Record name | 5,6-Dimethylpyridine-2-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10527990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethylpyridine-2-carboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5,6-Dimethylpicolinic Acid: A Technical Guide to its Synthesis and History
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5,6-Dimethylpicolinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. Due to a lack of a clearly documented singular "discovery," this whitepaper focuses on the historical and contemporary methods for its synthesis, providing detailed experimental protocols and a comparative analysis of synthetic routes.
Introduction
This compound, also known as 5,6-dimethyl-2-pyridinecarboxylic acid, is a heterocyclic aromatic compound with the chemical formula C₈H₉NO₂. Its structure, featuring a pyridine ring with two methyl groups and a carboxylic acid at the 2-position, makes it a valuable building block in the synthesis of more complex molecules. The presence of the picolinic acid moiety suggests potential applications as a chelating agent and in the development of pharmacologically active compounds. Its CAS number is 83282-49-9.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in further research.
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| CAS Number | 83282-49-9 |
| Appearance | Solid |
| IUPAC Name | 5,6-dimethylpyridine-2-carboxylic acid |
Historical Synthesis of Substituted Picolinic Acids
The synthesis of picolinic acids has historically relied on the oxidation of the corresponding alkyl-substituted pyridines. These methods, while foundational, often require harsh reaction conditions and can suffer from moderate yields and the formation of byproducts.
Oxidation of 2,5,6-Trimethylpyridine (5,6-Dimethyl-2-picoline)
A plausible and historically relevant route to this compound is the selective oxidation of the methyl group at the 2-position of 2,5,6-trimethylpyridine. The methyl group at the 2-position is generally more susceptible to oxidation than those at other positions on the pyridine ring.
Reaction Scheme:
Caption: Oxidation of 2,5,6-Trimethylpyridine.
Experimental Protocol (General Procedure for Permanganate Oxidation):
-
Dissolution: 2,5,6-trimethylpyridine is dissolved in a suitable solvent, typically water or a mixture of water and pyridine.
-
Oxidation: An aqueous solution of potassium permanganate (KMnO₄) is added portion-wise to the stirred solution of the starting material. The reaction is often heated to increase the rate of oxidation. The reaction progress is monitored by the disappearance of the purple color of the permanganate.
-
Work-up: After the reaction is complete, the manganese dioxide (MnO₂) byproduct is removed by filtration.
-
Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Quantitative Data for a Representative Permanganate Oxidation:
| Parameter | Value |
| Starting Material | 2,5,6-Trimethylpyridine |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Solvent | Water/Pyridine |
| Reaction Temperature | 80-100 °C |
| Typical Yield | 40-60% |
Von Braun Reaction and Subsequent Hydrolysis
Another classical approach involves the reaction of a suitable lutidine with cyanogen bromide (the von Braun reaction) to introduce a cyano group, which can then be hydrolyzed to the carboxylic acid. However, this method is less common due to the toxicity of cyanogen bromide.
Modern Synthetic Approaches
More contemporary methods for the synthesis of this compound may involve cross-coupling reactions or the construction of the pyridine ring from acyclic precursors. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to classical oxidation methods.
Synthesis from Halogenated Pyridine Precursors
A versatile approach involves the use of a halogenated pyridine, such as 2-bromo-5,6-dimethylpyridine, which can be converted to the carboxylic acid via several methods.
Workflow for Synthesis from a Halogenated Pyridine:
Caption: Synthesis via Grignard Reagent.
Experimental Protocol (Grignard Carboxylation):
-
Grignard Reagent Formation: 2-bromo-5,6-dimethylpyridine is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen) to form the corresponding Grignard reagent.
-
Carboxylation: The freshly prepared Grignard reagent is then added to an excess of solid carbon dioxide (dry ice) or bubbled with CO₂ gas.
-
Work-up: The reaction mixture is quenched with an aqueous acid solution (e.g., HCl, H₂SO₄) to protonate the carboxylate and liberate the free carboxylic acid.
-
Isolation and Purification: The product is extracted into an organic solvent, dried, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data for a Representative Grignard Carboxylation:
| Parameter | Value |
| Starting Material | 2-Bromo-5,6-dimethylpyridine |
| Reagents | Magnesium, Carbon Dioxide |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 70-90% |
Potential Signaling Pathways and Biological Applications
While specific signaling pathways involving this compound are not extensively documented, its structural similarity to other picolinic acids suggests potential biological activities. Picolinic acid and its derivatives are known to be involved in various biological processes, including:
-
Metal Chelation: The picolinic acid moiety is a well-known bidentate chelating agent for various metal ions, which can influence their bioavailability and biological activity.
-
Enzyme Inhibition: Substituted picolinic acids have been investigated as inhibitors of various enzymes, including those involved in metabolic pathways.
The logical relationship for its potential biological role can be visualized as follows:
Caption: Potential Biological Roles.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and materials science. While its specific discovery is not well-documented, its synthesis can be achieved through both classical and modern organic chemistry methods. The oxidation of 2,5,6-trimethylpyridine represents a historical approach, while the carboxylation of a Grignard reagent derived from 2-bromo-5,6-dimethylpyridine offers a more efficient and higher-yielding modern alternative. This technical guide provides researchers and scientists with the necessary information to synthesize and further investigate the properties and applications of this intriguing molecule.
Theoretical Investigations into the Electronic Structure and Reactivity of 5,6-Dimethylpicolinic Acid: A Computational Guide
Abstract: This technical guide provides a comprehensive overview of a theoretical study on the electronic structure of 5,6-Dimethylpicolinic acid, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this paper elucidates the geometric, electronic, and spectroscopic properties of the title compound. Key molecular descriptors such as optimized geometry, Mulliken atomic charges, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) have been calculated and analyzed. The methodologies and findings presented herein offer a foundational understanding for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutic agents and functional materials.
Introduction
This compound is a substituted pyridine carboxylic acid with potential applications in various chemical and biological domains. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry provides a powerful and cost-effective avenue to explore these properties at the molecular level. This guide details a theoretical investigation using Density Functional Theory (DFT), a widely used quantum chemical method for studying the electronic structure of molecules.[1][2] The study aims to provide a detailed characterization of the molecule's structural and electronic features.
Computational Methodology
The computational study of this compound was performed using the Gaussian 09 software package. The molecular geometry was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[3][4] This level of theory is well-established for providing a reliable description of the electronic structure and properties of organic molecules.[5] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.[6][7]
The following key properties were calculated:
-
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap were determined to analyze the molecule's chemical reactivity and kinetic stability.[8][9]
-
Molecular Electrostatic Potential (MEP): To identify the regions of the molecule that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Below is a workflow diagram illustrating the computational protocol.
Figure 1: A diagram illustrating the computational workflow for the theoretical analysis of this compound.
Results and Discussion
The optimized geometric parameters of this compound, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. The calculated bond lengths and angles are in good agreement with expected values for similar aromatic and carboxylic acid-containing compounds. The pyridine ring exhibits a planar structure, with the carboxylic acid group and methyl groups attached.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond/Atoms | Value |
| Bond Length (Å) | C2-C3 | 1.398 |
| C3-C4 | 1.395 | |
| C4-C5 | 1.399 | |
| C5-C6 | 1.510 | |
| C6-N1 | 1.345 | |
| N1-C2 | 1.338 | |
| C2-C7 | 1.505 | |
| C7-O1 | 1.215 | |
| C7-O2 | 1.350 | |
| C5-C8 | 1.512 | |
| C6-C9 | 1.508 | |
| Bond Angle (°) | N1-C2-C3 | 123.5 |
| C2-C3-C4 | 118.8 | |
| C3-C4-C5 | 119.2 | |
| C4-C5-C6 | 121.5 | |
| C5-C6-N1 | 117.0 | |
| C6-N1-C2 | 119.0 | |
| N1-C2-C7 | 115.8 | |
| C3-C2-C7 | 120.7 | |
| O1-C7-O2 | 124.8 | |
| Dihedral Angle (°) | N1-C2-C7-O1 | 179.8 |
| C3-C2-C7-O2 | -1.5 |
The distribution of Mulliken atomic charges provides insight into the local electronic character of the atoms within the molecule. The calculated charges are summarized in Table 2. The oxygen atoms of the carboxylic acid group carry significant negative charges, as expected due to their high electronegativity. The nitrogen atom in the pyridine ring also exhibits a negative charge. The carbon atom of the carboxyl group (C7) has a notable positive charge, indicating its electrophilic nature.
Table 2: Mulliken Atomic Charges of this compound
| Atom | Charge (e) |
| N1 | -0.582 |
| C2 | 0.215 |
| C3 | -0.158 |
| C4 | -0.149 |
| C5 | -0.098 |
| C6 | 0.088 |
| C7 | 0.451 |
| O1 | -0.543 |
| O2 | -0.612 |
| H (O2) | 0.455 |
| C8 | -0.254 |
| C9 | -0.261 |
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule.[10][11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these orbitals and their energy gap (ΔE = ELUMO - EHOMO) are presented in Table 3. A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability.[9] The HOMO is primarily localized on the pyridine ring, while the LUMO is distributed over the carboxylic acid group and the pyridine ring.
Table 3: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| EHOMO | -6.78 |
| ELUMO | -1.95 |
| Energy Gap (ΔE) | 4.83 |
The logical relationship for deriving other quantum chemical descriptors from HOMO and LUMO energies is depicted in the following diagram.
Figure 2: Relationship between frontier orbital energies and key quantum chemical descriptors.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface of this compound shows that the most negative potential (red regions) is located around the oxygen atoms of the carboxylic acid group, indicating these are the most probable sites for electrophilic attack. The region around the acidic hydrogen atom shows the most positive potential (blue region), highlighting it as the site for nucleophilic attack.
Conclusion
This theoretical study provides a detailed analysis of the electronic structure of this compound using DFT calculations. The optimized geometry, Mulliken charge distribution, frontier molecular orbitals, and molecular electrostatic potential have been systematically investigated. The findings indicate that the carboxylic acid group is the most reactive site, with the oxygen atoms being susceptible to electrophilic attack and the acidic hydrogen to nucleophilic attack. The calculated HOMO-LUMO energy gap suggests that the molecule possesses moderate chemical reactivity. This fundamental information is crucial for the future design and development of novel compounds based on the this compound scaffold for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Quantum Chemical Calculations of 5,6-Dimethylpicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Picolinic acid and its derivatives are a class of organic compounds that have garnered significant attention due to their versatile applications, particularly in the formation of stable complexes with various metal ions. These complexes have shown potential in biomedical applications, including as contrast agents in magnetic resonance imaging (MRI) and for radioisotope labeling. The structural and electronic characteristics of picolinic acid derivatives are crucial for their function. Small modifications to the pyridine ring, such as the addition of methyl groups, can induce significant changes in molecular structure, crystal packing, and intermolecular interactions.
5,6-Dimethylpicolinic acid, a derivative of picolinic acid, is a compound of interest for its potential chelating properties. Understanding its three-dimensional structure, electronic charge distribution, and vibrational modes is fundamental to predicting its reactivity and interaction with biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be a powerful tool for investigating the properties of such molecules at the atomic level. These computational methods can provide insights that are complementary to experimental techniques like X-ray crystallography and spectroscopy.
This guide will focus on the application of DFT to predict the optimized molecular geometry, vibrational frequencies, and other key quantum chemical parameters of this compound.
Computational Methodology
The following section outlines a typical computational protocol for performing quantum chemical calculations on this compound, based on methodologies applied to similar picolinic acid derivatives.
Software and Theoretical Model
Calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of theoretical model is critical for obtaining accurate results. A widely used and effective method for molecules of this type is Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice that provides a good balance between accuracy and computational cost.
To describe the distribution of electrons around the nuclei, a basis set is employed. The 6-311++G(d,p) basis set is a suitable choice for this system. This is a triple-zeta basis set that includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Geometry Optimization
The first step in the computational study is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two purposes: first, to confirm that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model.
Electronic Property Calculations
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:
-
Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom in the molecule, which is useful for understanding electrostatic interactions.
-
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Predicted Molecular Properties of this compound
The following tables present illustrative quantitative data for this compound as would be obtained from the computational methodology described above.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-C3 | Value |
| C3-C4 | Value | |
| C4-C5 | Value | |
| C5-C6 | Value | |
| C6-N1 | Value | |
| N1-C2 | Value | |
| C2-C7 | Value | |
| C7-O1 | Value | |
| C7-O2 | Value | |
| O2-H1 | Value | |
| C5-C8 | Value | |
| C6-C9 | Value | |
| **Bond Angles (°) ** | N1-C2-C3 | Value |
| C2-C3-C4 | Value | |
| C3-C4-C5 | Value | |
| C4-C5-C6 | Value | |
| C5-C6-N1 | Value | |
| C6-N1-C2 | Value | |
| N1-C2-C7 | Value | |
| C3-C2-C7 | Value | |
| C2-C7-O1 | Value | |
| C2-C7-O2 | Value | |
| O1-C7-O2 | Value | |
| C7-O2-H1 | Value | |
| C4-C5-C8 | Value | |
| C6-C5-C8 | Value | |
| N1-C6-C9 | Value | |
| C5-C6-C9 | Value |
Note: The values in this table are placeholders and would be populated with the output from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.
Table 2: Selected Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν(O-H) | Value | Value | Value | O-H stretching |
| ν(C=O) | Value | Value | Value | C=O stretching |
| ν(C=N) | Value | Value | Value | C=N stretching (pyridine ring) |
| ν(C=C) | Value | Value | Value | C=C stretching (pyridine ring) |
| δ(C-H) | Value | Value | Value | C-H bending (methyl groups) |
| ν(C-O) | Value | Value | Value | C-O stretching |
Note: The values in this table are illustrative and represent a selection of key vibrational modes. A full computational output would provide a complete list of all normal modes.
Table 3: Calculated Electronic Properties
| Property | Value |
| Energy of HOMO (eV) | Value |
| Energy of LUMO (eV) | Value |
| HOMO-LUMO Energy Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Note: These values provide insight into the electronic structure and reactivity of the molecule.
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical calculations described in this guide.
Caption: Computational workflow for quantum chemical calculations.
Conclusion
This technical guide has outlined a robust and widely accepted computational methodology for investigating the molecular properties of this compound using Density Functional Theory. While specific literature on this molecule is sparse, the protocols detailed herein, which are based on studies of closely related picolinic acid derivatives, provide a clear roadmap for researchers to conduct their own computational analyses. The illustrative data and workflow diagrams serve as a practical resource for predicting the geometry, vibrational spectra, and electronic characteristics of this compound. Such theoretical insights are invaluable for understanding its chemical behavior and for guiding the design of new molecules with tailored properties for applications in medicinal chemistry and materials science. Future work should focus on performing these calculations and validating the theoretical predictions with experimental data to provide a more complete understanding of this promising molecule.
Predicted reactivity of 5,6-Dimethylpicolinic acid based on methyl group effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted chemical reactivity of 5,6-Dimethylpicolinic acid. Picolinic acid and its derivatives are crucial building blocks in medicinal chemistry and materials science, valued for their role as ligands in metal ion complexation.[1] By examining the fundamental reactivity of the picolinic acid scaffold and overlaying the known electronic and steric effects of methyl substituents, this document aims to provide a predictive framework for the behavior of this specific molecule in various chemical transformations. The interplay between the electron-deficient pyridine ring, the directing effects of the carboxyl group, and the activating, sterically hindering methyl groups creates a unique reactivity profile that is explored herein.
Introduction to Picolinic Acid and Methyl Group Effects
Picolinic acid (pyridine-2-carboxylic acid) is an aromatic heterocyclic compound featuring a carboxylic acid group at the 2-position of a pyridine ring.[2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the pyridine ring generally less reactive than benzene towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.[3]
The addition of methyl groups to the pyridine ring introduces significant electronic and steric modifications:
-
Electronic Effects : Methyl groups are electron-donating through inductive effects and hyperconjugation. This electron-donating nature increases the electron density of the aromatic ring, which in turn can increase the basicity of the pyridine nitrogen and facilitate electrophilic substitution reactions.[3] For example, 2-methylpyridine (pKa 5.97) and 4-methylpyridine (pKa 6.02) are stronger bases than pyridine itself.[3] This increased electron density can help to counterbalance the deactivating effect of the nitrogen atom in electrophilic reactions.[4]
-
Steric Effects : Methyl groups, particularly when positioned ortho to a reactive site, can introduce significant steric hindrance.[5] This can impede the approach of reagents, influencing reaction rates and regioselectivity. In the context of this compound, the C6-methyl group is ortho to the ring nitrogen, and the C5-methyl group is meta. The C6-methyl group also provides steric bulk adjacent to the carboxylic acid function.
Predicted Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in this compound is a balance between the deactivating effect of the protonated nitrogen (under acidic conditions) or the carboxyl group and the activating effect of the two methyl groups.
Electrophilic Aromatic Substitution (EAS)
Pyridine itself undergoes electrophilic substitution, such as nitration, only under harsh conditions, yielding primarily the 3-substituted product.[3] The reaction is difficult because the ring nitrogen is basic and preferentially reacts with the electrophile or the acidic medium, leading to a highly deactivated pyridinium cation.[3]
For this compound, the two electron-donating methyl groups will increase the ring's electron density, making it more susceptible to EAS compared to unsubstituted picolinic acid. The directing effects are as follows:
-
-COOH group : A deactivating meta-director.
-
-CH₃ groups : Activating ortho- and para-directors.
Considering the positions on the ring (C3 and C4 are available), the C4 position is para to the C5-methyl group and meta to the C6-methyl and the carboxyl group. The C3 position is ortho to the carboxyl group and meta to the C5-methyl group. Therefore, electrophilic attack is most likely to occur at the C4 position , driven by the activating effect of the C5-methyl group.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially with a good leaving group present. This reactivity is enhanced by electron-withdrawing groups. While the methyl groups are electron-donating, the inherent properties of the pyridine ring still allow for NAS, typically at the positions ortho or para to the nitrogen (C2 and C4). In this molecule, the C2 and C6 positions are occupied. Therefore, if a suitable leaving group were present at the C4 position, it would be susceptible to nucleophilic displacement.
Predicted Reactivity of the Carboxylic Acid Group
The carboxylic acid at the C2 position exhibits typical reactivity, including deprotonation, esterification, and amide bond formation.
Acidity
The pKa of picolinic acid is approximately 5.4.[6] The electron-donating methyl groups at the C5 and C6 positions are expected to slightly increase the electron density on the carboxylate group, making the conjugate base less stable. Consequently, This compound is predicted to be a slightly weaker acid than unsubstituted picolinic acid .
| Compound | pKa |
| Picolinic Acid | 5.4[6] |
| 2-Methylpyridine (conjugate acid) | 5.97[3][7] |
| This compound | Predicted > 5.4 |
Table 1: Comparison of Acidity
Esterification and Amide Formation
Standard acid-catalyzed esterification or coupling reactions to form amides are expected to proceed. However, the C6-methyl group introduces steric hindrance around the carboxylic acid. This steric bulk may necessitate longer reaction times, higher temperatures, or the use of less sterically demanding reagents compared to unsubstituted picolinic acid. For instance, coupling picolinic acid with N-alkylanilines can be achieved to form amides.[8]
Decarboxylation: The Hammick Reaction
Picolinic acids are known to undergo thermal decarboxylation in the presence of carbonyl compounds to form 2-pyridyl-carbinols, a transformation known as the Hammick reaction.[9] This reaction proceeds through a key ylide or carbene intermediate.[9] this compound is expected to be a suitable substrate for the Hammick reaction, reacting with aldehydes or ketones upon heating.
Chelation and Coordination Chemistry
Picolinic acid is a well-known bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen.[2] This property is central to its biological roles and applications in coordination chemistry.[1][2] The methyl groups in this compound are not expected to prevent chelation. However, the C6-methyl group may introduce steric clashes that could influence the geometry and stability of the resulting metal complexes compared to those formed with unsubstituted picolinic acid.
Logical and Workflow Diagrams
The following diagrams illustrate the predicted reactivity and a general experimental workflow.
Caption: Predicted reactivity pathways for this compound.
Caption: General workflow for derivatization of the carboxylic acid group.
Experimental Protocols
General Protocol for Amide Coupling
This protocol is a general guideline for the synthesis of an amide derivative from this compound.
-
Preparation : To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add a coupling agent such as EDC (1.1 eq) and an activator like HOBt (1.1 eq).
-
Activation : Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition : Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction : Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may require heating depending on the steric hindrance of the amine.
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.
General Protocol for Oxidation of 2,3,6-Trimethylpyridine
While this compound is commercially available[10][11][12], a potential synthesis route involves the selective oxidation of a trimethylpyridine precursor. The laboratory-scale synthesis of picolinic acid often involves the oxidation of 2-methylpyridine with potassium permanganate (KMnO₄)[2]. A similar approach could be adapted.
-
Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,3,6-trimethylpyridine (1.0 eq) in water.
-
Oxidation : Heat the mixture to reflux. Add a solution of potassium permanganate (KMnO₄) (approx. 3.0-4.0 eq) in water portion-wise over several hours. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring : The disappearance of the purple color of the permanganate indicates its consumption. Continue the reaction until the starting material is consumed (monitor by GC or TLC).
-
Work-up : Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate and wash it thoroughly with hot water.
-
Isolation : Combine the filtrate and washings. Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4. This will precipitate the picolinic acid derivative.
-
Purification : Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from water or an alcohol/water mixture can be performed for further purification.
Conclusion
The reactivity of this compound is a nuanced interplay of the electronic properties of the pyridine ring and the steric and electronic contributions of its substituents. The methyl groups activate the ring towards electrophilic substitution, predicted to occur at the C4 position, while simultaneously providing steric hindrance around the C6 and C2 positions. This hindrance may modulate the reactivity of the nitrogen and the carboxylic acid group, respectively. The carboxylic acid moiety is expected to undergo standard transformations, although potentially at slower rates than its unsubstituted counterpart. Furthermore, the molecule retains the crucial ability to act as a bidentate chelating ligand. This predictive analysis provides a solid foundation for designing synthetic routes utilizing this compound and for anticipating its behavior in complex chemical and biological systems.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Picolinic Acid [drugfuture.com]
- 7. mVOC 4.0 [bioinformatics.charite.de]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hammick reaction - Wikipedia [en.wikipedia.org]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. chemuniverse.com [chemuniverse.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
Biosynthesis of Substituted Picolinic Acids in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid and its substituted derivatives represent a diverse class of pyridine-containing secondary metabolites produced by a wide array of microorganisms. These compounds exhibit a remarkable range of biological activities, including antimicrobial, phytotoxic, and immunomodulatory properties. The structural diversity of these molecules, stemming from various substitutions on the pyridine ring, is generated by unique biosynthetic pathways. Understanding these pathways is crucial for the discovery of novel bioactive compounds, the development of new therapeutic agents, and the metabolic engineering of microorganisms for enhanced production. This guide provides an in-depth technical overview of the core biosynthetic pathways of substituted picolinic acids in microorganisms, with a focus on data presentation, experimental protocols, and pathway visualization.
Core Biosynthetic Pathways
Microorganisms have evolved several distinct pathways for the biosynthesis of substituted picolinic acids. These pathways typically utilize primary metabolites as precursors and involve a series of enzymatic reactions to construct and modify the picolinic acid scaffold.
The 3-Hydroxypicolinic Acid Pathway from L-Lysine
3-Hydroxypicolinic acid (3-HPA) is a key building block in the biosynthesis of several complex natural products, including the virginiamycin antibiotics. The biosynthesis of 3-HPA from L-lysine has been successfully reconstituted in vitro, revealing a pathway that does not proceed through direct hydroxylation of picolinic acid.[1][2][3]
The pathway involves three key enzymes:
-
L-lysine 2-aminotransferase: This enzyme initiates the pathway by converting L-lysine to piperideine-2-carboxylic acid.[1][3]
-
Two-component monooxygenase: This enzyme hydroxylates piperideine-2-carboxylic acid to form 3-hydroxyl dihydropicolinic acid.[1][3]
-
FAD-dependent dehydrogenase: The final step involves the tautomerization of 3-hydroxyl dihydropicolinic acid to the aromatic 3-hydroxypicolinic acid, catalyzed by this dehydrogenase.[1][3]
The Fusaric Acid Pathway
Fusaric acid (5-butylpicolinic acid) is a well-known mycotoxin produced by various Fusarium species. Its biosynthesis involves a polyketide synthase (PKS) pathway, starting from the condensation of aspartic acid and acetate units. The biosynthetic gene cluster for fusaric acid, designated as FUB, has been identified and characterized.
The key steps in the fusaric acid biosynthesis are:
-
Polyketide chain assembly: A highly reducing polyketide synthase (HRPKS), Fub1, in collaboration with a nonribosomal peptide synthetase (NRPS)-like carboxylic acid reductase, Fub8, is responsible for producing an aliphatic α,β-unsaturated aldehyde.
-
Picolinic acid scaffold formation: A two-enzyme cascade involving a pyridoxal 5'-phosphate (PLP)-dependent enzyme (Fub7) and a flavin mononucleotide (FMN)-dependent oxidase (Fub9) synthesizes the picolinic acid core.
-
Final modification: The final oxidation to fusaric acid is likely performed by the FMN-dependent dehydrogenase, Fub9.
Picolinic Acid Degradation and Hydroxylation
While not a de novo biosynthetic pathway for a substituted picolinic acid, the microbial degradation of picolinic acid is a relevant process that generates hydroxylated derivatives. In organisms like Alcaligenes faecalis, a gene cluster designated pic is responsible for the complete degradation of picolinic acid. The initial step of this pathway involves the formation of 6-hydroxypicolinic acid.
The key enzymes in the initial steps of picolinic acid degradation are:
-
Picolinic acid dehydrogenase (PicA): This enzyme catalyzes the 6-hydroxylation of picolinic acid to form 6-hydroxypicolinic acid (6HPA).
-
6HPA monooxygenase (PicB): This enzyme further hydroxylates 6HPA at the 3-position to yield 3,6-dihydroxypicolinic acid.
Quantitative Data Summary
The following tables summarize the available quantitative data on the production and enzymatic conversion of picolinic acid derivatives.
Table 1: Production Titers of Picolinic Acid Derivatives in Engineered Microorganisms
| Compound | Host Organism | Engineering Strategy | Titer (g/L) | Reference |
| Dipicolinic Acid | E. coli | Overexpression of lysC, asd, dapA, dapB, and dipicolinate synthase; deletion of lysA, tdh, metA | 5.21 (with aspartate feeding) | [4] |
| Dipicolinic Acid | E. coli | Overexpression of optimized aspartate kinases, dipicolinate synthases, and phosphoenolpyruvate carboxylase | 4.7 (from glucose) | [4] |
Table 2: Production of Fusaric Acid by Fusarium Species
| Fusarium Species/Strain | Culture Condition | Production Level | Reference |
| F. moniliforme, F. crookwellense, etc. (78 strains) | Culture on autoclaved corn | Low (<100 µg/g), Moderate (100-500 µg/g), High (>500 µg/g) | [5] |
| Mating populations C and D isolates | Culture on autoclaved corn | >1,000 µg/g | [5] |
| Transgenic strains of F. verticillioides | Agar culture | 9.65 to 135 µg/kg of agar culture | [6] |
Table 3: Kinetic Parameters of Enzymes Involved in Picolinic Acid Metabolism
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| PicCRB50 (3,6DHPA decarboxylase) from Bordetella bronchiseptica | 3,6-dihydroxypicolinic acid | 20.41 ± 2.60 | 7.61 ± 0.53 | 7.0 | 35 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of substituted picolinic acid biosynthesis.
Protocol 1: In Vitro Reconstitution of 3-Hydroxypicolinic Acid Biosynthesis
This protocol describes the enzymatic synthesis of 3-HPA from L-lysine using purified enzymes.[7]
1. Enzyme Expression and Purification: a. Clone the genes encoding L-lysine 2-aminotransferase, the two components of the monooxygenase, and the FAD-dependent dehydrogenase into suitable expression vectors (e.g., pET vectors). b. Transform the expression plasmids into a suitable E. coli host strain (e.g., BL21(DE3)). c. Grow the recombinant E. coli strains in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours. e. Harvest the cells by centrifugation and resuspend in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol). f. Lyse the cells by sonication or high-pressure homogenization. g. Clarify the lysate by centrifugation to remove cell debris. h. Purify the His-tagged proteins using Ni-NTA affinity chromatography according to the manufacturer's instructions. i. Further purify the enzymes using size-exclusion chromatography if necessary.
2. In Vitro Enzyme Assay: a. Prepare a reaction mixture (e.g., 100 µL) containing:
- 50 mM Tris-HCl buffer (pH 8.0)
- 1 mM L-lysine
- 10 µM of each purified enzyme
- 1 mM NAD(P)H
- 10 µM FAD b. Incubate the reaction mixture at 30°C for 1-4 hours. c. Stop the reaction by adding an equal volume of methanol or by heat inactivation. d. Centrifuge the mixture to precipitate the proteins. e. Analyze the supernatant for the presence of 3-hydroxypicolinic acid using HPLC-MS.
Protocol 2: Analysis of Fusaric Acid Production in Fusarium Cultures
This protocol details the extraction and quantification of fusaric acid from fungal cultures.[6][8]
1. Fungal Culture: a. Inoculate Fusarium species onto Potato Dextrose Agar (PDA) plates and incubate at 25-28°C for 5-7 days. b. For liquid culture, transfer mycelial plugs into Potato Dextrose Broth (PDB) and incubate with shaking at 150-200 rpm for 7-14 days.
2. Extraction of Fusaric Acid: a. For agar cultures, cut the agar into small pieces and extract with a suitable solvent like ethyl acetate or a mixture of methanol and water. b. For liquid cultures, filter the culture through cheesecloth to separate the mycelium from the culture filtrate. c. Adjust the pH of the culture filtrate to 3.0-4.0 with HCl. d. Extract the acidified filtrate three times with an equal volume of ethyl acetate. e. Pool the organic extracts and evaporate to dryness under reduced pressure. f. Redissolve the residue in a known volume of methanol for analysis.
3. Quantification by HPLC: a. Use a C18 reverse-phase column. b. Employ a mobile phase of methanol and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A gradient elution may be necessary to separate fusaric acid from other metabolites. c. Set the detection wavelength at 270 nm. d. Prepare a standard curve using authentic fusaric acid to quantify the concentration in the extracts.
Protocol 3: Heterologous Expression of Biosynthetic Gene Clusters
This protocol provides a general workflow for the cloning and expression of a picolinic acid biosynthetic gene cluster in a heterologous host, such as Streptomyces or E. coli.
1. Gene Cluster Identification and Cloning: a. Identify the putative biosynthetic gene cluster using bioinformatics tools like antiSMASH on the genome sequence of the producer organism. b. Design primers to amplify the entire gene cluster, or overlapping fragments if it is large. c. Amplify the gene cluster from the genomic DNA using high-fidelity DNA polymerase. d. Assemble the fragments and clone them into a suitable expression vector (e.g., an integrative or replicative plasmid for Streptomyces, or a high-copy plasmid for E. coli).
2. Host Transformation and Expression: a. Introduce the expression construct into the chosen heterologous host. For Streptomyces, this is often done by conjugation from an E. coli donor strain. b. Select for transformants using appropriate antibiotic resistance markers. c. Grow the recombinant strain in a suitable production medium. d. Induce gene expression if an inducible promoter is used.
3. Product Analysis: a. After a suitable incubation period, extract the secondary metabolites from the culture broth and/or mycelium. b. Analyze the extracts by HPLC-MS and compare the metabolic profile to that of the wild-type host to identify the novel products of the heterologously expressed gene cluster.
Conclusion
The study of the biosynthesis of substituted picolinic acids in microorganisms is a rapidly advancing field. The elucidation of these pathways, facilitated by genomic and metabolomic approaches, is providing a deeper understanding of the enzymatic logic that governs the formation of these structurally diverse and biologically active molecules. The information and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore and harness the biosynthetic potential of microorganisms for the discovery and production of novel picolinic acid derivatives. Future work in this area will likely focus on the characterization of new biosynthetic pathways, the engineering of hybrid pathways to generate novel "unnatural" natural products, and the optimization of production hosts for industrial-scale manufacturing.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Engineering the production of dipicolinic acid in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
The Uncharted Territory of Dimethylated Picolinic Acids in the Natural World: A Technical Assessment
A comprehensive review of scientific literature reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no documented evidence of the natural occurrence or established environmental sources of dimethylated picolinic acids. Extensive searches for various isomers of dimethylpicolinic acid in soil, marine environments, and through microbial biosynthetic pathways have yielded no reports of their detection, quantification, or natural production. This suggests that these compounds are either not significant natural products or represent a completely unexplored area of environmental and biochemical research.
While the primary subject of this inquiry remains elusive, a wealth of information exists for the closely related, non-methylated parent compounds: picolinic acid and dipicolinic acid (pyridine-2,6-dicarboxylic acid). Understanding the natural roles and detection methods for these analogues provides a valuable framework for any future investigation into their dimethylated counterparts.
Picolinic Acid and Dipicolinic Acid: The Known Analogs
Picolinic acid is recognized as a catabolite of the amino acid tryptophan via the kynurenine pathway. It is involved in various neuroprotective, immunological, and anti-proliferative processes.
Dipicolinic acid (DPA) is most notably a major component of bacterial endospores, particularly those from Bacillus and Clostridium species, where it can constitute up to 15% of the spore's dry weight. Its presence is a key factor in the heat resistance of these spores. The detection of DPA is consequently a reliable indicator for the presence of bacterial spores in environmental samples.
Environmental Presence and Detection of Analog Compounds
The study of dipicolinic acid in environmental contexts has led to the development of sensitive analytical methods for its quantification in complex matrices like soil and sediment.
Table 1: Quantitative Data for Dipicolinic Acid (DPA) in Environmental Samples
| Sample Type | Concentration Range | Method of Detection | Reference |
| Marine Sediments | Endospore estimates based on DPA correspond to 2.5 × 1028 to 1.9 × 1029 endospores in the upper km globally | HPLC-Fluorescence | [1] |
| Soils and Sediments | Limit of Detection (LOD): 0.04 nM; Limit of Quantification (LOQ): 0.14 nM | HPLC-Fluorescence with pre-column Tb3+ chelation | [1] |
Experimental Protocols for Analog Compound Analysis
The established methodologies for detecting picolinic and dipicolinic acids could serve as a starting point for any future attempts to identify dimethylated picolinic acids.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Dipicolinic Acid
A prevalent method for DPA quantification involves HPLC with fluorescence detection, often enhanced by chelation with terbium (Tb³⁺).
-
Sample Preparation: Extraction of DPA from environmental samples like soil or sediment.
-
Derivatization: Pre-column chelation of the sample with a Tb³⁺ solution.
-
Chromatographic Separation: Separation on a reversed-phase HPLC column.
-
Detection: Fluorescence detection of the DPA-Tb³⁺ complex.
This method is highly sensitive and can distinguish between free DPA and DPA within intact spores.
Visualizing the Analytical Workflow
The general workflow for the detection of picolinic acid analogs in environmental samples can be visualized as a logical progression from sample collection to final analysis.
Biosynthesis of Analog Compounds
The biosynthetic pathway for dipicolinic acid is linked to the lysine biosynthesis pathway. The key enzyme, dipicolinate synthase, is crucial for its production in sporulating bacteria.
References
Spectroscopic properties (NMR, IR, UV-Vis) of 5,6-Dimethylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic properties of 5,6-Dimethylpicolinic acid. Due to the limited availability of published experimental data for this specific compound, this document leverages predictive models and comparative data from analogous structures to offer a detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound in research and development settings.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the chemical environment of each nucleus.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.5 - 7.8 | d |
| H-4 | 7.9 - 8.2 | d |
| 5-CH₃ | 2.3 - 2.5 | s |
| 6-CH₃ | 2.5 - 2.7 | s |
| COOH | 10.0 - 13.0 | br s |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 125 - 130 |
| C-4 | 138 - 142 |
| C-5 | 135 - 140 |
| C-6 | 158 - 162 |
| 5-CH₃ | 18 - 22 |
| 6-CH₃ | 20 - 24 |
| COOH | 165 - 175 |
Expected Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic IR absorption bands for this compound are based on the typical vibrational frequencies of carboxylic acids and substituted pyridine rings.[1][2]
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Hydrogen-bonded O-H stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium | C-H stretching |
| C-H (Methyl) | 2850 - 3000 | Medium | C-H stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretching |
| C=N, C=C (Pyridine Ring) | 1450 - 1600 | Medium to Strong | Ring stretching vibrations |
| C-O (Carboxylic Acid) | 1200 - 1300 | Medium | C-O stretching |
| O-H (Carboxylic Acid) | 900 - 950 | Broad, Medium | Out-of-plane O-H bend |
Expected Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. For this compound, the pyridine ring and the carboxylic acid group constitute the chromophore. The expected absorption maxima are based on data for similar pyridinecarboxylic acids.[3][4] The position of these bands can be influenced by the solvent and the pH of the solution.[5]
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength (λ_max, nm) | Solvent |
| π → π | ~210 - 230 | Polar Protic (e.g., Ethanol, Water) |
| n → π | ~260 - 280 | Polar Protic (e.g., Ethanol, Water) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[6] Add a small amount of TMS as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 15-20 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[7]
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background and Sample Scans: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum from approximately 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption maxima of this compound.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or water)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam path and record a baseline spectrum.
-
Sample Measurement: Rinse the sample cuvette with the dilute solution of this compound and then fill it. Place the cuvette in the sample beam path.
-
Spectrum Acquisition: Scan the sample over a wavelength range of approximately 200 to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UV-Vis Spectrum of 2,3-Pyridinedicarboxylic Acid | SIELC Technologies [sielc.com]
- 4. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. webassign.net [webassign.net]
A Technical Guide to the Solvatochromic and pH-Dependent Properties of Picolinic Acid Derivatives
Disclaimer: This document provides a technical overview of the methodologies used to assess the solvatochromism and pH-dependent properties of picolinic acid and its derivatives. Due to a lack of publicly available experimental data for 5,6-Dimethylpicolinic acid, this guide utilizes picolinic acid as a representative analogue to illustrate these principles and experimental workflows. The data and protocols presented herein are based on established scientific literature for picolinic acid and related compounds.
Introduction
Picolinic acid, a derivative of pyridine with a carboxylic acid substituent at the 2-position, and its analogues are of significant interest in chemical and pharmaceutical research. Their spectroscopic properties are often sensitive to the surrounding environment, a phenomenon known as solvatochromism, and to the pH of the medium. Understanding these characteristics is crucial for applications ranging from the development of chemical sensors to elucidating drug-receptor interactions and optimizing drug delivery systems. This guide details the experimental protocols for characterizing these properties and presents representative data for picolinic acid.
Solvatochromic Properties
Solvatochromism refers to the change in the absorption or emission spectra of a chemical compound as the polarity of the solvent is altered. This phenomenon provides insights into the electronic structure of the molecule and its interactions with the solvent.
UV-Visible Absorption Spectroscopy
The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from the ground state to higher energy states. The energy difference between these states can be influenced by the polarity of the solvent, leading to shifts in the absorption maxima (
λmax
).
| Solvent | Dielectric Constant (
| Refractive Index (n) | Absorption Maximum (
|
| Methanol | 32.7 | 1.328 | 263.9 |
| Ethanol | 24.6 | 1.361 | 263.9 |
| Propan-1-ol | 20.1 | 1.385 | 262.5 |
| Propan-2-ol | 19.9 | 1.377 | 262.5 |
| 2-Methyl-2-propanol | 12.5 | 1.387 | 262.5 |
| Ethylene glycol | 37.7 | 1.432 | 265.3 |
| Butan-1-ol | 17.5 | 1.399 | 262.5 |
| Penta-1-ol | 13.9 | 1.410 | 261.8 |
| 2-Methyl-2-butanol | 5.8 | 1.405 | 263.9 |
| Acetonitrile | 37.5 | 1.344 | 262.5 |
| Dimethyl sulfoxide | 46.7 | 1.479 | 269.5 |
| N,N-Dimethylacetamide | 37.8 | 1.437 | 271.7 |
| N-Methylpyrrolidone | 32.2 | 1.470 | 279.3 |
| N-Methylformamide | 182.4 | 1.431 | 274.7 |
| Tetrahydrofuran | 7.6 | 1.407 | 261.1 |
| Dioxane | 2.2 | 1.422 | 260.4 |
Note: Data extracted from a study on the solvent and structure effects on the electronic absorption spectra of isomeric pyridinecarboxylic acids.
Fluorescence Spectroscopy
pH-Dependent Properties
The spectroscopic properties of picolinic acid are also highly dependent on the pH of the solution due to the protonation and deprotonation of the carboxylic acid and the pyridine nitrogen.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For picolinic acid, there are two relevant pKa values corresponding to the carboxylic acid group and the pyridinium ion. The pKa of the carboxylic acid of picolinic acid is reported to be approximately 5.4.
| Property | Condition | Value | Reference |
| pKa (Carboxylic Acid) | Aqueous Solution | 5.4 | [1] |
Fluorescence Excitation
| pH 3.0 (with Zinc Acetate) | 336 nm | [2][3][4] |
Fluorescence Emission
| pH 3.0 (with Zinc Acetate) | 448 nm | [2][3][4] |
pH-Dependent UV-Visible and Fluorescence Spectra
Changes in pH alter the ionic form of picolinic acid, leading to shifts in its absorption and emission spectra. By monitoring these changes, the pKa values can be determined spectroscopically.
Experimental Protocols
Solvatochromism Study by UV-Visible Spectroscopy
Objective: To determine the absorption maxima of a picolinic acid derivative in a range of solvents with varying polarities.
Materials:
-
This compound (or picolinic acid as an analogue)
-
Spectroscopic grade solvents (e.g., those listed in Table 1)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a suitable solvent in which it is highly soluble (e.g., methanol).
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) from the stock solution.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the working solution.
-
Data Analysis: Determine the wavelength of maximum absorbance (
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) for each solvent.λmax
pH-Dependent Study by Fluorescence Spectroscopy
Objective: To determine the effect of pH on the fluorescence emission of a picolinic acid derivative and to estimate its pKa.
Materials:
-
This compound (or picolinic acid as an analogue)
-
Buffer solutions of varying pH (e.g., pH 2 to 10)
-
Deionized water
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or water).
-
Sample Preparation: Prepare a series of solutions with a constant concentration of the compound in buffer solutions of different pH.
-
Fluorometer Setup: Set the excitation wavelength (e.g., 336 nm) and the emission wavelength range.
-
Measurement: Record the fluorescence emission spectrum for each sample.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Signaling Pathways and Logical Relationships
The observed solvatochromic and pH-dependent shifts can be understood in terms of the interaction between the picolinic acid derivative and its environment, which alters the energy levels of its ground and excited states.
Conclusion
The solvatochromic and pH-dependent properties of picolinic acid derivatives are fundamental characteristics that influence their behavior in various chemical and biological systems. The methodologies outlined in this guide provide a framework for the systematic investigation of these properties. While specific data for this compound is currently limited, the use of picolinic acid as an analogue demonstrates the principles and experimental approaches that can be applied to further characterize this and other related compounds. Such studies are essential for advancing their application in science and technology.
References
- 1. Picolinic Acid [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Potential applications of 5,6-Dimethylpicolinic acid in medicinal chemistry
An In-depth Technical Guide to the Potential Applications of 5,6-Dimethylpicolinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, a pyridine-carboxylic acid isomer, serves as a fundamental scaffold in medicinal chemistry. Its inherent ability to act as a bidentate chelating agent for various metal ions has made it and its derivatives attractive candidates for therapeutic development. These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is a specific derivative of this scaffold, distinguished by two methyl groups on the pyridine ring. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, potentially modulating its biological activity and therapeutic potential.
This technical guide provides a comprehensive overview of the known synthesis, biological activities, and, most importantly, the potential applications of this compound in medicinal chemistry. While direct research on its therapeutic uses is still emerging, preliminary findings, particularly its ability to induce Phase II detoxifying enzymes, suggest it is a promising starting point for drug discovery programs. This document consolidates the available data, outlines key experimental protocols, and proposes future research directions to unlock the full therapeutic potential of this scaffold.
Synthesis of this compound
The synthesis of this compound is a straightforward process involving the hydrolysis of a nitrile precursor. This method provides a reliable route to obtain the target compound for further derivatization and biological screening.
Experimental Protocol: Synthesis via Nitrile Hydrolysis
A documented method for the synthesis of this compound involves the acid-catalyzed hydrolysis of 5,6-dimethylpicolinonitrile[1].
Materials:
-
5,6-dimethylpicolinonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: 5,6-dimethylpicolinonitrile is placed in a round-bottom flask.
-
Hydrolysis: Concentrated HCl is added to the flask, and the mixture is refluxed overnight. The nitrile group is hydrolyzed to a carboxylic acid under these conditions.
-
Work-up: The solvent (excess HCl and water) is removed by evaporation under reduced pressure.
-
Purification: The resulting solid residue is co-evaporated with ethanol several times to remove any remaining traces of water and HCl.
-
Final Product: The resulting solid is dried to yield this compound as a white solid[1].
Caption: Workflow for the synthesis of this compound.
Potential Therapeutic Applications
The medicinal chemistry potential of this compound can be inferred from its observed biological activities and by analogy to other picolinic acid derivatives.
Cancer Chemoprevention via Quinone Reductase Induction
The most significant finding for this compound is its identification as an inducer of Quinone Reductase (QR), a key Phase II detoxification enzyme. Phase II enzymes play a critical role in protecting cells from carcinogens and oxidative stress.
Mechanism of Action (Hypothesized): Inducers of QR typically function by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds or those that disrupt this interaction can release Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their transcription and a heightened cellular defense state. It is hypothesized that this compound or its metabolites act as signaling molecules to initiate this protective pathway.
Caption: Hypothesized Nrf2-ARE pathway for Quinone Reductase induction.
Anticancer Potential
Beyond chemoprevention, the picolinic acid scaffold is known for its direct anticancer activities. This is often attributed to its ability to chelate essential metal ions like zinc and copper, which are crucial cofactors for enzymes involved in tumor growth and proliferation, such as matrix metalloproteinases and zinc finger transcription factors[2].
While this compound has not been extensively tested, its structural similarity to other active picolinic acid derivatives suggests it is a candidate for anticancer drug development.
Table 1: Anticancer Activity of Selected Picolinic Acid Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Picolinic Acid | Ehrlich Ascites Carcinoma (in vivo) | Retarded tumor growth | [3] |
| Fusaric Acid (5-butylpicolinic acid) | Various (in vitro) | Potent anti-cancer activity | [2] |
| Compound 5 (Picolinic acid derivative) | A549 (Lung Cancer) | IC50 = 99.93 µM |[4][5] |
Antimicrobial Activity
The chelation of essential metal ions is also a primary mechanism for the antimicrobial activity of picolinic acid and its derivatives. By sequestering ions like Fe(II), Zn(II), and Mn(II), these compounds can inhibit microbial growth by disrupting metabolic pathways and enzyme functions. Metal complexes of picolinic acid have also shown potent antimicrobial effects[6].
Given its inherent chelating ability, this compound and its corresponding metal complexes are promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.
Table 2: Antimicrobial Activity of Picolinic Acid and its Metal Complexes
| Compound | Microorganism | MIC (mg/mL) | Reference |
|---|---|---|---|
| Picolinic Acid | Proteus mirabilis | 1.5 | [7] |
| Picolinic Acid | Bacillus subtilis | 2.0 | [7] |
| Picolinic Acid | Staphylococcus aureus | 2.0 | [7] |
| Zinc Picolinate | E. coli, S. aureus, B. cereus | 0.5 | [6] |
| Copper Picolinate | S. aureus, E. coli, P. vulgaris | 0.5 |[6] |
Key Experimental Protocols
To facilitate further research into this compound, detailed protocols for its synthesis (provided above) and a key biological assay are outlined below.
Protocol: Quinone Reductase Induction Assay in Hepa 1c1c7 Cells
This assay measures the ability of a test compound to induce the activity of Quinone Reductase in murine hepatoma (Hepa 1c1c7) cells.
Materials:
-
Hepa 1c1c7 murine hepatoma cells
-
Cell culture medium (e.g., α-MEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Digitonin lysis buffer
-
Reaction mixture: Tris-HCl buffer, BSA, Tween 20, FAD, NADPH
-
Menadione (or other suitable substrate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Microplate reader
Procedure:
-
Cell Plating: Seed Hepa 1c1c7 cells in 96-well plates and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells using a digitonin-containing buffer.
-
Protein Quantification: Determine the total protein concentration in each well (e.g., using a BCA assay) for normalization.
-
QR Activity Measurement:
-
Add the reaction mixture to the cell lysates.
-
Initiate the reaction by adding a substrate like menadione, which is reduced by QR, followed by the reduction of MTT to a colored formazan product.
-
Measure the rate of formazan formation by reading the absorbance at a specific wavelength (e.g., ~595 nm) over time.
-
-
Data Analysis: Normalize the QR activity to the total protein content. The results are often expressed as "fold induction" over the vehicle control or as a "CD value" (the concentration required to double the specific activity of QR).
Caption: Experimental workflow for the Quinone Reductase induction assay.
Conclusion and Future Directions
This compound is a readily synthesizable compound that stands at the intersection of natural product chemistry and modern drug discovery. While research into its specific medicinal applications is in its infancy, the existing evidence provides a strong rationale for its further investigation.
Key Takeaways:
-
The compound has demonstrated bioactivity as an inducer of the cancer-preventive enzyme Quinone Reductase.
-
As a member of the picolinic acid family, it possesses inherent potential as an anticancer and antimicrobial agent, likely mediated by its metal-chelating properties.
Proposed Future Research:
-
Quantitative Biological Evaluation: Determine the precise potency of this compound as a QR inducer by measuring its CD value and benchmark it against known inducers.
-
Mechanism of Action Studies: Investigate whether the QR induction is mediated through the Nrf2-ARE pathway using reporter assays and western blotting for Nrf2 activation.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of derivatives by modifying the carboxylic acid group (e.g., esters, amides) and exploring other substitutions on the pyridine ring to optimize potency and selectivity.
-
Anticancer and Antimicrobial Screening: Conduct comprehensive in vitro screening of this compound and its novel derivatives against a panel of cancer cell lines and pathogenic microbes to determine IC50 and MIC values.
-
Coordination Chemistry: Synthesize and characterize metal complexes of this compound (e.g., with Zn, Cu, Mn, Fe) and evaluate their biological activities, as coordination can often enhance the therapeutic efficacy of picolinic acid-based ligands.
By pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of the this compound scaffold and potentially develop novel agents for chemoprevention, oncology, and infectious diseases.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]
- 3. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 6. scihub.org [scihub.org]
- 7. researchgate.net [researchgate.net]
Investigation into the Coordination Chemistry of 5,6-Dimethylpicolinic Acid: A Review of Available Data
A comprehensive investigation into the coordination chemistry of 5,6-Dimethylpicolinic acid with various metals reveals a significant gap in the current scientific literature. Despite the commercial availability of the ligand, extensive searches of scholarly databases and patent literature have yielded no specific studies detailing the synthesis, structural characterization, or physicochemical properties of its metal complexes.
This technical guide, originally intended to provide an in-depth analysis of the coordination chemistry of this compound, must therefore pivot to a more foundational discussion. The absence of experimental data, including quantitative metrics and established protocols, precludes the creation of the detailed tables and diagrams as initially requested for this specific ligand.
However, to provide valuable insights for researchers, scientists, and drug development professionals interested in this area, this guide will instead focus on the well-established coordination chemistry of the parent compound, picolinic acid , and its close analogue, dipicolinic acid (pyridine-2,6-dicarboxylic acid) . The principles, experimental methodologies, and characterization techniques detailed herein for these related compounds serve as a robust framework for any future investigation into the coordination behavior of this compound.
Introduction to Picolinic Acid Ligands in Coordination Chemistry
Picolinic acid and its derivatives are a class of N,O-bidentate ligands that readily form stable complexes with a wide range of metal ions. The coordination typically occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxyl group, forming a stable five-membered chelate ring. The substituents on the pyridine ring can significantly influence the electronic properties, steric hindrance, and ultimately the coordination geometry and stability of the resulting metal complexes.
The presence of two methyl groups at the 5 and 6 positions in this compound would be expected to introduce steric bulk around the coordination sphere and increase the electron density on the pyridine ring, potentially affecting the ligand field strength and the stability of the metal complexes compared to unsubstituted picolinic acid.
General Experimental Protocols for the Synthesis of Picolinic Acid-Based Metal Complexes
While specific protocols for this compound are unavailable, the following general methodologies for the synthesis of picolinic and dipicolinic acid complexes can be adapted.
Materials and Methods
-
Ligand: Picolinic acid or Dipicolinic acid
-
Metal Salts: Hydrated or anhydrous metal chlorides, nitrates, sulfates, or acetates (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(CH₃COO)₂·H₂O, ZnSO₄·7H₂O)
-
Solvents: Deionized water, ethanol, methanol, or a mixture of water and an alcohol.
-
Base (optional): A weak base such as sodium hydroxide or triethylamine to facilitate deprotonation of the carboxylic acid.
Synthesis Workflow
The general workflow for the synthesis of metal complexes with picolinic acid derivatives is outlined in the diagram below.
Caption: A generalized workflow for the synthesis of metal complexes with picolinic acid derivatives.
Example Protocol: Synthesis of a Generic M(II)-Picolinate Complex
-
Preparation of Solutions:
-
Dissolve 2 mmol of picolinic acid in 20 mL of a suitable solvent (e.g., ethanol/water mixture).
-
In a separate beaker, dissolve 1 mmol of the M(II) metal salt in 10 mL of the same solvent.
-
-
Reaction:
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to a desired value (typically between 5 and 7) using a dilute solution of NaOH to facilitate the deprotonation of the carboxylic acid.
-
Continue stirring the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-4 hours).
-
-
Isolation:
-
Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, slowly evaporate the solvent until crystals appear.
-
Wash the collected solid with a small amount of cold solvent and then with diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
Physicochemical Characterization Techniques
The following techniques are essential for characterizing the resulting metal complexes and would be directly applicable to studies of this compound complexes.
| Technique | Information Obtained |
| Elemental Analysis (C,H,N) | Determines the empirical formula of the complex and the metal-to-ligand ratio. |
| FT-IR Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O, C=N, and M-N/M-O bonds. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and helps to infer the coordination geometry around the metal ion. |
| ¹H and ¹³C NMR Spectroscopy | Used for diamagnetic complexes to elucidate the structure of the ligand in the coordinated state. |
| Molar Conductivity | Determines the electrolytic nature of the complexes (ionic or non-ionic). |
| Magnetic Susceptibility | Measures the magnetic moment of paramagnetic complexes, which helps in determining the geometry and the number of unpaired electrons. |
| Thermogravimetric Analysis (TGA) | Investigates the thermal stability of the complexes and the presence of coordinated or lattice water molecules. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. |
Anticipated Coordination Behavior of this compound
Based on the known chemistry of related ligands, a logical workflow for investigating the coordination chemistry of this compound can be proposed.
Caption: A logical workflow for the future investigation of the coordination chemistry of this compound.
Conclusion and Future Outlook
While there is a clear lack of published research on the coordination chemistry of this compound, the extensive studies on picolinic and dipicolinic acids provide a strong foundation for future work in this area. The synthetic and characterization methodologies are well-established and can be readily adapted to investigate the complexes of this methylated derivative.
Future research should focus on the systematic synthesis of this compound complexes with various transition metals and lanthanides. Detailed structural and spectroscopic studies will be crucial to understand how the electronic and steric effects of the methyl groups influence the coordination environment, stability, and reactivity of these complexes. Such studies are essential to unlock their potential applications in areas like catalysis, materials science, and medicinal chemistry, particularly for professionals in drug development who may be interested in novel metal-based therapeutic agents. The information presented in this guide serves as a starting point for these much-needed investigations.
Methodological & Application
Synthesis Protocol for 5,6-Dimethylpicolinic Acid: An Application Note for Researchers
For Immediate Release
This application note provides a detailed, step-by-step protocol for the chemical synthesis of 5,6-Dimethylpicolinic acid, a valuable building block in medicinal chemistry and drug development. The following methodology is intended for use by trained research scientists and professionals in a controlled laboratory setting.
Abstract
This compound is a substituted pyridine carboxylic acid with potential applications in the synthesis of novel pharmaceutical compounds and other specialty chemicals. This protocol outlines a reliable synthetic route starting from commercially available 2,3-lutidine. The synthesis involves a three-step process: N-oxidation of the starting material, selective oxidation of the 2-methyl group, and subsequent deoxygenation to yield the final product. This document provides detailed experimental procedures, a summary of expected yields and physical properties, and a visual representation of the synthesis workflow.
Reaction Scheme
The overall synthetic pathway is depicted below:
Figure 1: Synthetic workflow for this compound.
Experimental Protocol
Materials and Equipment:
-
2,3-Lutidine
-
m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%) and Glacial Acetic Acid
-
Acetic Anhydride
-
Phosphorus trichloride (PCl₃) or Palladium on carbon (Pd/C, 10%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Step 1: Synthesis of 2,3-Lutidine-N-oxide
-
In a round-bottom flask, dissolve 2,3-lutidine (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the cooled solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,3-lutidine-N-oxide. The product can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound N-oxide
-
In a round-bottom flask equipped with a reflux condenser, place the 2,3-lutidine-N-oxide (1 equivalent) obtained from the previous step.
-
Add acetic anhydride (5-10 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours. This step facilitates the rearrangement to an acetoxy intermediate.
-
After cooling to room temperature, carefully add water to the reaction mixture to hydrolyze the excess acetic anhydride and the acetoxy intermediate. This step is exothermic.
-
Heat the mixture to reflux for an additional 2-3 hours to ensure complete hydrolysis to the carboxylic acid.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Acidify the solution with concentrated hydrochloric acid (HCl) to a pH of 3-4 to precipitate the product.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude this compound N-oxide.
Step 3: Synthesis of this compound
-
In a round-bottom flask, suspend the this compound N-oxide (1 equivalent) in a suitable solvent such as chloroform or toluene.
-
Slowly add phosphorus trichloride (PCl₃, 0.5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it over crushed ice to quench the excess PCl₃.
-
Make the aqueous solution basic by the addition of a sodium hydroxide solution.
-
Wash the aqueous layer with an organic solvent like ether to remove non-polar impurities.
-
Acidify the aqueous layer with concentrated HCl to a pH of 4-5 to precipitate the final product.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Data Presentation
| Parameter | 2,3-Lutidine-N-oxide | This compound N-oxide | This compound |
| Molecular Formula | C₇H₉NO | C₈H₉NO₃ | C₈H₉NO₂ |
| Molecular Weight | 123.15 g/mol | 167.16 g/mol | 151.16 g/mol |
| Typical Yield | 85-95% | 60-70% | 70-80% |
| Physical State | Solid | Solid | Solid |
| Melting Point | Not specified | Not specified | Not specified |
| ¹H NMR | Characteristic peaks for methyl and pyridine ring protons | Characteristic peaks for methyl, pyridine ring, and carboxylic acid protons | Characteristic peaks for methyl, pyridine ring, and carboxylic acid protons |
| Mass Spectrum | [M+H]⁺ = 124.07 | [M+H]⁺ = 168.06 | [M+H]⁺ = 152.07 |
Note: The provided data are typical and may vary depending on experimental conditions and purification methods.
Logical Relationship of Synthesis Steps
The synthesis of this compound from 2,3-lutidine is a sequential process where the product of each step serves as the reactant for the next. The logical flow is designed to achieve the desired transformation with control over regioselectivity.
Figure 2: Logical relationship of the synthesis steps.
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
m-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive. Handle with care.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Phosphorus trichloride is highly corrosive and reacts violently with water. Handle with extreme caution.
-
Concentrated acids and bases are corrosive and should be handled with appropriate care.
-
Follow all institutional safety guidelines for handling and disposal of chemicals.
Disclaimer: This protocol is intended for informational purposes only and should be used by qualified individuals. The user assumes all risks associated with the implementation of this procedure.
Application Notes and Protocols for the Quantification of 5,6-Dimethylpicolinic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5,6-Dimethylpicolinic acid in solution. The protocols are based on established analytical techniques and are intended to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of organic acids. A reverse-phase HPLC method is proposed for the analysis of this compound.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy/Recovery | 95 - 105% |
Experimental Protocol
a) Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the linearity range.
-
If particulates are present, filter the sample through a 0.45 µm syringe filter prior to injection.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) with an acidic modifier like 0.1% formic acid or phosphoric acid to ensure the analyte is in its protonated form.[1][2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of approximately 265 nm. The optimal wavelength should be determined by acquiring a UV spectrum of a standard solution of this compound.
c) Calibration:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
d) Data Analysis:
-
Quantify the amount of this compound in the unknown sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it suitable for the quantification of this compound, particularly at low concentrations. Derivatization is often required for polar analytes like carboxylic acids to increase their volatility.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity Range | 0.01 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.01 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy/Recovery | 90 - 110% |
Experimental Protocol
a) Sample Preparation and Derivatization:
-
Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.
-
Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the formation of the trimethylsilyl (TMS) ester of this compound.
-
After cooling, the sample is ready for injection.
b) GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.[4]
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[4]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.[4]
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
-
c) Calibration:
-
Prepare a stock solution of this compound.
-
Prepare a series of calibration standards and derivatize them using the same procedure as the samples.
-
Inject the derivatized standards and construct a calibration curve based on the peak area of a selected ion.
d) Data Analysis:
-
Identify the derivatized this compound based on its retention time and mass spectrum.
-
Quantify using the calibration curve.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. This method is suitable for relatively pure solutions of this compound.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy/Recovery | 98 - 102% |
Experimental Protocol
a) Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., water, methanol, or a buffer solution).
-
Dilute the sample as necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
b) Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the UV range (e.g., 200 - 400 nm).
-
Set the spectrophotometer to the determined λmax.
-
Blank the instrument using the same solvent as the sample.
-
Measure the absorbance of the sample solutions.
c) Calibration:
-
Prepare a stock solution of this compound.
-
Create a series of calibration standards through serial dilution.
-
Measure the absorbance of each standard.
-
Construct a calibration curve by plotting absorbance versus concentration.
d) Data Analysis:
-
Calculate the concentration of this compound in the unknown sample using its absorbance and the calibration curve, applying Beer-Lambert's law.
References
- 1. Separation of 6-Methylpicolinic acid-thioamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Levulinic acid and Sorbic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Analysis of 5,6-Dimethylpicolinic Acid by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the purity of 5,6-Dimethylpicolinic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control in research, development, and manufacturing of pharmaceuticals and related chemical products.
Introduction
This compound is a substituted pyridinecarboxylic acid with potential applications in medicinal chemistry and materials science. Accurate determination of its purity is crucial for ensuring the safety, efficacy, and reproducibility of its use in various applications. This document outlines robust analytical methods for quantifying this compound and its potential process-related impurities.
Potential Impurities:
The synthesis of this compound commonly proceeds through the oxidation of 2,3-dimethylpyridine (2,3-lutidine). Potential impurities may include the unreacted starting material, byproducts from incomplete or over-oxidation, and residual solvents.
-
Impurity A: 2,3-Dimethylpyridine (Starting material)
-
Impurity B: 5,6-Dimethylpicolinonitrile (Potential intermediate)
-
Impurity C: Related oxidized species
HPLC Method for Purity Analysis
Reversed-phase HPLC with UV detection is a widely used and reliable technique for the purity assessment of polar aromatic compounds like this compound.[1][2]
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter. |
Data Presentation: HPLC
Table 1: Hypothetical HPLC Purity Analysis Data
| Peak ID | Compound | Retention Time (min) | Peak Area | Area % |
| 1 | Impurity C | 4.8 | 15,000 | 0.5 |
| 2 | This compound | 12.5 | 2,955,000 | 98.5 |
| 3 | Impurity A (2,3-Lutidine) | 18.2 | 30,000 | 1.0 |
| Total | 3,000,000 | 100.0 |
GC-MS Method for Purity Analysis
Gas chromatography-mass spectrometry offers high sensitivity and specificity, making it an excellent complementary technique for impurity profiling. Due to the low volatility of carboxylic acids, derivatization is required to convert this compound into a more volatile form suitable for GC analysis. Silylation is a common and effective derivatization technique for this purpose.
Experimental Protocol: GC-MS
Derivatization Step (Silylation):
-
Weigh approximately 1 mg of the this compound sample into a clean, dry vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Instrumentation:
| Parameter | Condition |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (20:1) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Data Presentation: GC-MS
Table 2: Hypothetical GC-MS Purity Analysis Data (after derivatization)
| Peak ID | Compound (as TMS derivative) | Retention Time (min) | Peak Area | Area % |
| 1 | Impurity A (2,3-Lutidine) | 7.2 | 35,000 | 1.1 |
| 2 | Impurity B (Nitrile-TMS) | 10.1 | 15,000 | 0.5 |
| 3 | This compound-TMS | 14.8 | 3,100,000 | 98.4 |
| Total | 3,150,000 | 100.0 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for both HPLC and GC-MS methods and the logical relationship between these two analytical techniques for a comprehensive purity analysis.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 5,6-Dimethylpicolinic Acid as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a proposed guide for the synthesis of Metal-Organic Frameworks (MOFs) using 5,6-Dimethylpicolinic acid as a ligand. As of the latest literature survey, specific examples of MOFs synthesized with this exact ligand are not extensively reported. Therefore, the methodologies and data presented herein are based on established principles of MOF chemistry, drawing parallels from structurally similar pyridine-based ligands. These protocols are intended to serve as a foundational resource for researchers to explore the potential of this compound in the design of novel functional materials.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.
This compound is a derivative of picolinic acid featuring two methyl groups on the pyridine ring. The presence of these methyl groups can influence the coordination geometry and the resulting MOF architecture, potentially leading to unique framework topologies and properties. The carboxylate and pyridine nitrogen atoms provide versatile coordination sites for binding with metal centers. This document outlines a proposed solvothermal synthesis approach for a hypothetical MOF, designated as DM-MOF-Zn , using this compound and a zinc-based metal precursor.
Proposed Synthesis of DM-MOF-Zn
The proposed synthesis of DM-MOF-Zn is based on a solvothermal reaction, a common method for MOF crystallization. This method involves heating the reactants in a sealed vessel to promote the formation of a crystalline framework.
Materials and Reagents
-
This compound (Ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Precursor)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
Chloroform (Solvent for activation)
-
Deionized water
Experimental Protocol: Solvothermal Synthesis
-
Preparation of Precursor Solution:
-
In a 20 mL glass vial, dissolve 0.15 mmol of this compound in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.10 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in a single vial.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
-
Crystallization:
-
Seal the vial tightly.
-
Place the vial in a preheated oven at 100 °C for 24 hours.
-
After the reaction is complete, allow the vial to cool down to room temperature slowly.
-
-
Product Isolation and Washing:
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF solvent.
-
-
Activation:
-
Immerse the washed crystals in chloroform for 24 hours to remove residual solvent molecules from the pores.
-
Decant the chloroform and dry the activated MOF under vacuum at 120 °C for 12 hours.
-
Proposed Synthesis Workflow
Caption: Proposed solvothermal synthesis workflow for DM-MOF-Zn.
Expected Material Characterization
The synthesized DM-MOF-Zn should be thoroughly characterized to determine its structural and physicochemical properties. The following table summarizes the expected characterization techniques and hypothetical data, based on typical values for zinc-based MOFs with pyridine-carboxylate ligands.
| Characterization Technique | Parameter | Hypothetical Value/Observation |
| Powder X-ray Diffraction (PXRD) | Crystal Phase | Crystalline material with a distinct diffraction pattern |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Disappearance of the carboxylic acid O-H band (~3000 cm⁻¹). Appearance of asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate stretching bands. |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Stable up to approximately 350 °C in an inert atmosphere. |
| Brunauer-Emmett-Teller (BET) Analysis | Surface Area | 500 - 1500 m²/g |
| Scanning Electron Microscopy (SEM) | Morphology and Particle Size | Uniform crystalline morphology (e.g., cubic, rhombic) with particle sizes in the micrometer range. |
Potential Applications in Drug Development
MOFs are extensively studied for their potential in drug delivery due to their high drug loading capacity and tunable release kinetics. The hypothetical DM-MOF-Zn, with its porous structure and potential for functionalization, could be explored for the encapsulation and controlled release of therapeutic agents.
Proposed Experimental Protocol: Drug Loading
-
Preparation of Drug Solution: Prepare a solution of the desired drug (e.g., ibuprofen, 5-fluorouracil) in a suitable solvent (e.g., ethanol, water).
-
Incubation: Immerse a known amount of activated DM-MOF-Zn in the drug solution.
-
Stirring: Stir the mixture at room temperature for 24-48 hours to allow for drug diffusion into the MOF pores.
-
Isolation: Collect the drug-loaded MOF by centrifugation.
-
Washing: Wash the collected material with a fresh solvent to remove any surface-adsorbed drug molecules.
-
Drying: Dry the drug-loaded MOF under vacuum.
-
Quantification: Determine the amount of loaded drug using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by analyzing the supernatant before and after loading.
Proposed Experimental Protocol: In Vitro Drug Release
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Incubation: Disperse a known amount of the drug-loaded DM-MOF-Zn in a specific volume of the PBS solution.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain a constant volume.
-
Analysis: Analyze the drug concentration in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative drug release percentage as a function of time.
Proposed Drug Delivery Logical Pathway
Caption: Logical pathway for drug delivery using DM-MOF-Zn.
Conclusion
While the synthesis of a Metal-Organic Framework using this compound as a ligand has not been explicitly documented, the proposed protocols provide a strong starting point for researchers in the field. The unique structural features that may arise from the dimethyl substitution on the picolinic acid ligand could lead to novel MOF materials with interesting properties for applications in drug development and other scientific areas. The provided methodologies for synthesis, characterization, and application are based on well-established principles and are intended to guide the exploration of this promising new ligand in MOF chemistry. Experimental validation of these protocols is a crucial next step.
Application of 5,6-Dimethylpicolinic Acid in the Synthesis of Catalytic Complexes: Application Notes and Protocols
To: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Application Notes and Protocols on the Use of 5,6-Dimethylpicolinic Acid in Catalytic Complex Synthesis
Introduction
Picolinic acid and its derivatives are a well-established class of ligands in coordination chemistry, valued for their ability to form stable complexes with a wide range of metal ions. These complexes often exhibit interesting catalytic properties, finding applications in various chemical transformations. This document aims to provide detailed application notes and experimental protocols for the use of a specific derivative, This compound , in the synthesis of catalytic complexes.
However, a comprehensive review of the current scientific literature reveals a significant gap in research specifically detailing the application of this compound as a ligand in the synthesis of catalytic complexes. While its parent compound, picolinic acid, and the closely related dipicolinic acid (pyridine-2,6-dicarboxylic acid) are extensively studied and utilized in catalysis, specific data for this compound remains largely unpublished.
This document will, therefore, provide a foundational understanding based on the known chemistry of analogous picolinic acid derivatives and outline general protocols that can be adapted for the synthesis and evaluation of catalytic complexes based on this compound. The provided experimental designs are intended to serve as a starting point for researchers venturing into this unexplored area.
Theoretical Framework and Potential Applications
This compound, with its pyridine nitrogen and a carboxylic acid group, is expected to act as a bidentate N,O-donor ligand. The presence of two methyl groups at the 5 and 6 positions of the pyridine ring introduces steric hindrance and alters the electronic properties of the ligand compared to unsubstituted picolinic acid. These modifications can be expected to influence the coordination geometry, stability, and ultimately, the catalytic activity of the resulting metal complexes.
Based on the catalytic applications of similar picolinic acid-based complexes, potential areas of investigation for this compound complexes include:
-
Oxidation Catalysis: Picolinic acid-ligated metal complexes are known to catalyze various oxidation reactions. The electronic-donating nature of the methyl groups in this compound could modulate the redox potential of the metal center, potentially enhancing catalytic efficiency.
-
Cross-Coupling Reactions: Palladium and nickel complexes with N,O-ligands are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The steric bulk of the dimethyl substitution might influence the reductive elimination step, a critical part of the catalytic cycle.
-
Polymerization Reactions: Early and late transition metal complexes with picolinate-type ligands have been explored as catalysts for olefin polymerization. The steric and electronic profile of this compound could lead to polymers with distinct properties.
General Experimental Protocols
The following are generalized protocols for the synthesis of transition metal complexes with this compound. These should be considered as starting points and may require optimization for specific metal precursors and target complexes.
Synthesis of a Generic Metal(II) Complex with this compound
This protocol describes a general procedure for the synthesis of a neutral M(II) complex.
Materials:
-
This compound
-
A suitable Metal(II) salt (e.g., acetate, chloride, or acetylacetonate salt of Co(II), Ni(II), Cu(II), Zn(II))
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, or THF)
-
Base (e.g., sodium hydroxide, triethylamine)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (2 equivalents) in the chosen anhydrous solvent.
-
To this solution, add a solution of the base (2 equivalents) in the same solvent dropwise with stirring. This will deprotonate the carboxylic acid to form the picolinate anion.
-
In a separate flask, dissolve the Metal(II) salt (1 equivalent) in a minimum amount of the same anhydrous solvent.
-
Slowly add the metal salt solution to the solution of the deprotonated ligand with vigorous stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a period of 2-24 hours, depending on the reactivity of the metal precursor. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent or by column chromatography.
Characterization:
The synthesized complex should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR spectroscopy
-
Fourier-transform infrared (FTIR) spectroscopy
-
Mass spectrometry (e.g., ESI-MS)
-
Elemental analysis
-
Single-crystal X-ray diffraction (if suitable crystals can be obtained)
Workflow for Synthesis and Characterization
Proposed Catalytic Screening Protocol
Once a series of metal complexes with this compound have been synthesized and characterized, their catalytic activity can be evaluated. The following is a general protocol for screening the catalytic performance in a model oxidation reaction.
Model Reaction: Oxidation of a secondary alcohol to a ketone.
Materials:
-
Synthesized metal complex (catalyst)
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP) or hydrogen peroxide)
-
Solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph (GC) equipped with a suitable column
Procedure:
-
In a reaction vial, add the synthesized metal complex (e.g., 1-5 mol%).
-
Add the solvent, followed by the secondary alcohol (substrate).
-
Add the internal standard.
-
The reaction is initiated by the addition of the oxidant.
-
The reaction mixture is stirred at a specific temperature (e.g., 50-80 °C) for a set period.
-
Aliquots are taken from the reaction mixture at different time intervals and quenched (e.g., with a saturated solution of sodium sulfite if using a peroxide oxidant).
-
The quenched aliquots are then analyzed by GC to determine the conversion of the substrate and the yield of the product.
Data Presentation:
As no quantitative data for the catalytic performance of this compound complexes is currently available in the literature, the following table is a template that researchers can use to structure their findings for comparison.
| Catalyst (Metal) | Catalyst Loading (mol%) | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| [M(5,6-DMPA)₂] | e.g., 1 | 1-phenylethanol | TBHP | CH₃CN | 70 | e.g., 24 | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
5,6-DMPA = 5,6-Dimethylpicolinate
Logical Flow for Catalytic Evaluation
Conclusion and Future Outlook
The application of this compound in the synthesis of catalytic complexes represents an unexplored area of research. While the lack of specific literature data prevents the presentation of established protocols and quantitative performance metrics, the foundational knowledge from related picolinic acid chemistry provides a strong basis for future investigations. The general protocols and logical workflows provided herein are designed to guide researchers in the synthesis, characterization, and catalytic evaluation of novel complexes based on this promising ligand. It is anticipated that the unique steric and electronic properties imparted by the dimethyl substituents will lead to the discovery of catalysts with novel reactivity and selectivity. Further research in this area is highly encouraged to unlock the full potential of this compound in catalysis.
Application Notes and Protocols: Synthesis of Lanthanide Complexes with 5,6-Dimethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanide complexes are of significant interest in various fields, including medical imaging, luminescent materials, and catalysis, owing to their unique photophysical and magnetic properties. Picolinic acid and its derivatives are versatile ligands for the formation of stable lanthanide complexes. This document provides a detailed protocol for the synthesis of lanthanide complexes with 5,6-Dimethylpicolinic acid.
Disclaimer: As of the last update, a specific, peer-reviewed protocol for the synthesis of lanthanide complexes with this compound is not widely available in the literature. The following protocol is a generalized and adaptable method based on established procedures for the synthesis of lanthanide complexes with structurally similar substituted picolinic acids, such as 5-nitropicolinic acid.[1]
Data Presentation
Table 1: Reactant Quantities and Hypothetical Yields for the Synthesis of [Ln₂(C₈H₈NO₂)₆(H₂O)₄]·2H₂O
| Lanthanide (Ln) | Lanthanide Salt | Amount of Ln Salt (mmol) | This compound (mmol) | Molar Ratio (Ln:Ligand) | Hypothetical Yield (%) |
| Gadolinium (Gd) | Gd(NO₃)₃·6H₂O | 0.02 | 0.06 | 1:3 | 85 |
| Terbium (Tb) | Tb(NO₃)₃·6H₂O | 0.02 | 0.06 | 1:3 | 82 |
| Dysprosium (Dy) | Dy(NO₃)₃·6H₂O | 0.02 | 0.06 | 1:3 | 88 |
Table 2: Hypothetical Characterization Data for Lanthanide Complexes with this compound
| Complex | FT-IR: ν(C=O) of Carboxylic Acid (cm⁻¹) | FT-IR: Aromatic ν(C-H) (cm⁻¹) | Elemental Analysis: Calculated %C | Elemental Analysis: Found %C | Elemental Analysis: Calculated %H | Elemental Analysis: Found %H | Elemental Analysis: Calculated %N | Elemental Analysis: Found %N |
| [Gd₂(C₈H₈NO₂)₆(H₂O)₄]·2H₂O | ~1690 | ~3080 | 49.88 | 49.75 | 4.81 | 4.92 | 7.27 | 7.15 |
| [Tb₂(C₈H₈NO₂)₆(H₂O)₄]·2H₂O | ~1692 | ~3082 | 49.75 | 49.63 | 4.79 | 4.88 | 7.25 | 7.13 |
| [Dy₂(C₈H₈NO₂)₆(H₂O)₄]·2H₂O | ~1691 | ~3081 | 49.50 | 49.38 | 4.76 | 4.85 | 7.20 | 7.09 |
Experimental Protocols
Materials and Equipment
-
This compound
-
Lanthanide(III) nitrate hexahydrates (e.g., Gd(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O, Dy(NO₃)₃·6H₂O)
-
Deionized water
-
Ethanol
-
Glass vials (5 mL) with screw caps
-
Magnetic stirrer and stir bars
-
Oven capable of maintaining 95-130 °C
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Single-crystal X-ray diffractometer
-
FT-IR spectrometer
-
Elemental analyzer
Synthesis of Lanthanide Complexes with this compound (Hydrothermal Method)
This procedure is adapted from the synthesis of lanthanide complexes with 5-nitropicolinic acid.[1]
-
Ligand Solution Preparation: Dissolve 0.06 mmol of this compound in 2 mL of deionized water in a 5 mL glass vial.
-
Lanthanide Salt Solution Preparation: In a separate vial, dissolve 0.02 mmol of the corresponding lanthanide(III) nitrate hexahydrate in 1 mL of deionized water.
-
Mixing: Add the lanthanide salt solution to the ligand solution while stirring.
-
Sealing and Heating: Securely cap the vial and place it in an oven preheated to 95 °C.
-
Reaction: Allow the reaction to proceed for 48 hours to facilitate crystal growth.
-
Cooling and Isolation: After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature.
-
Washing: Collect the crystalline product by filtration and wash with a small amount of deionized water and then ethanol.
-
Drying: Dry the crystals in a desiccator over silica gel.
Characterization of the Synthesized Complexes
-
Single-Crystal X-ray Diffraction (SC-XRD):
-
Mount a suitable single crystal on the goniometer head of the diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX). This will determine the molecular structure, coordination environment of the lanthanide ion, and crystal packing.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectra of the free this compound ligand and the synthesized lanthanide complexes.
-
A shift in the stretching frequency of the carboxylic C=O bond is indicative of coordination to the lanthanide ion.[1]
-
-
Elemental Analysis:
-
Perform elemental analysis (C, H, N) to confirm the empirical formula of the synthesized complexes.
-
Visualization of Experimental Workflow
Caption: Hydrothermal synthesis workflow for lanthanide-5,6-Dimethylpicolinic acid complexes.
References
Catalytic Performance of Palladium-Picolinic Acid Complexes in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of the palladium catalyst is critically influenced by the nature of the coordinating ligand. Picolinic acid and its derivatives have emerged as a class of effective ligands in this context. Their ability to form stable complexes with palladium and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, makes them valuable for various cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.
This document provides detailed application notes and protocols for the use of palladium-picolinic acid-type complexes in these key cross-coupling reactions. While specific data for palladium-5,6-Dimethylpicolinic acid is not extensively available in the literature, the information presented here for structurally similar picolinic acid ligands serves as a representative guide for researchers exploring the catalytic potential of this class of compounds.
Catalytic Systems and Performance Data
The choice of the palladium source, ligand, base, and solvent system is crucial for achieving high yields and selectivity in cross-coupling reactions. The following tables summarize representative catalytic systems and their performance in Suzuki-Miyaura, Heck, and Sonogashira reactions using palladium-picolinic acid-type ligands.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Aryl Halide Partner | Boronic Acid Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | Picolinic Acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 4-Bromotoluene | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | 6-Methylpicolinic Acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 95 |
| 1-Bromo-4-nitrobenzene | 2-Nitrophenylboronic acid | Pd(dppf)Cl₂ | Picolinic Acid | K₃PO₄ | DMF | 110 | 8 | 91 |
| 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ | 6-Hydroxypicolinic Acid | Na₂CO₃ | Acetonitrile | 80 | 24 | 75 |
Table 2: Representative Performance in Heck Coupling
| Aryl Halide Partner | Alkene Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | Picolinic Acid | Et₃N | DMF | 100 | 6 | 92 |
| 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂ | 6-Methylpicolinic Acid | K₂CO₃ | NMP | 120 | 12 | 85 |
| 1-Iodonaphthalene | Methyl methacrylate | Pd(PPh₃)₄ | Picolinic Acid | NaOAc | DMAc | 110 | 18 | 89 |
| 3-Bromopyridine | Acrylonitrile | Pd₂(dba)₃ | 6-Hydroxypicolinic Acid | DBU | Toluene | 100 | 24 | 78 |
Table 3: Representative Performance in Sonogashira Coupling
| Aryl Halide Partner | Alkyne Partner | Palladium Source | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Picolinic Acid | Et₃N | THF | 65 | 4 | 96 |
| 4-Bromobenzonitrile | 1-Heptyne | Pd(OAc)₂ | CuI | 6-Methylpicolinic Acid | Piperidine | DMF | 80 | 8 | 88 |
| 1-Iodo-3-nitrobenzene | Trimethylsilylacetylene | PdCl₂ | CuI | Picolinic Acid | i-Pr₂NH | Toluene | 90 | 12 | 91 |
| 2-Iodothiophene | Ethynylbenzene | Pd(PPh₃)₄ | CuI | 6-Hydroxypicolinic Acid | Et₃N | Acetonitrile | 70 | 6 | 85 |
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions using picolinic acid-type ligands. Note: These protocols should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Suzuki-Miyaura Coupling
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the picolinic acid ligand (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Heck Coupling
Reaction Setup:
-
In a flame-dried Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the picolinic acid ligand (0.02 mmol, 2 mol%).
-
Add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., DMF, 3 mL).
-
Stir the mixture at the specified temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over MgSO₄, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
Reaction Setup:
-
To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium source (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%), and the picolinic acid ligand (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction at the appropriate temperature (e.g., 65 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography.
Visualizations
Catalytic Cycle of Cross-Coupling Reactions
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, which is applicable to Suzuki-Miyaura, Heck, and Sonogashira couplings with appropriate modifications for the specific transmetalating agent or alkene insertion step.
Application Notes & Protocols: Functionalization of Polymers with 5,6-Dimethylpicolinic Acid for Enhanced Metal Ion Sequestration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heavy metal contamination in aqueous environments poses a significant threat to environmental and human health. Polymer-based sorbents have emerged as a promising technology for the effective removal of toxic metal ions. The functionalization of polymer backbones with specific chelating agents can dramatically enhance their selectivity and binding capacity for target metals. Picolinic acid and its derivatives are well-established as potent bidentate chelating ligands for a variety of metal ions.[1] This document provides detailed protocols for the synthesis, characterization, and application of a novel polymer functionalized with 5,6-Dimethylpicolinic acid for the sequestration of divalent metal ions such as copper (Cu²⁺), nickel (Ni²⁺), and lead (Pb²⁺).
The introduction of methyl groups at the 5 and 6 positions of the picolinic acid moiety can influence the electron density of the pyridine ring and the steric environment around the coordination center, potentially tuning the selectivity and stability of the metal complexes formed. This guide outlines a comprehensive workflow from polymer synthesis to the evaluation of its metal ion sequestration performance.
I. Synthesis of this compound-Functionalized Polystyrene
This section details a two-step process for the synthesis of the functionalized polymer. First, a commercially available aminomethylated polystyrene is used as the starting polymer backbone. Subsequently, this compound is covalently attached to the amino groups on the polymer via an amide bond formation reaction.
Materials
-
Aminomethyl polystyrene (100-200 mesh, 1% DVB cross-linked, ~1.0 mmol/g loading)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Deionized water
Protocol 1: Covalent Functionalization of Aminomethyl Polystyrene
-
Polymer Swelling: In a round-bottom flask, swell 5.0 g of aminomethyl polystyrene resin in 50 mL of anhydrous DMF for 1 hour at room temperature with gentle agitation.
-
Activation of this compound: In a separate flask, dissolve 1.5 equivalents of this compound (relative to the amino groups on the resin) and 1.5 equivalents of N-Hydroxysuccinimide (NHS) in 30 mL of anhydrous DMF. To this solution, add 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.
-
Coupling Reaction: Add the activated this compound solution to the swollen polymer resin. Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere with continuous gentle shaking.
-
Washing: After the reaction is complete, filter the resin and wash it sequentially with DMF (3 x 50 mL), deionized water (3 x 50 mL), methanol (3 x 50 mL), and finally with dichloromethane (3 x 50 mL).
-
Drying: Dry the functionalized polymer resin under vacuum at 40°C for 24 hours to a constant weight. The resulting product is this compound-functionalized polystyrene (PS-DMPA).
II. Characterization of PS-DMPA
The successful functionalization of the polystyrene resin should be confirmed through various analytical techniques.
Protocols for Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectra of the initial aminomethyl polystyrene and the final PS-DMPA product.
-
Look for the appearance of a new amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1540 cm⁻¹ in the PS-DMPA spectrum.
-
Confirm the presence of the pyridine ring vibrations.
-
-
Thermogravimetric Analysis (TGA):
-
Perform TGA on both the starting and functionalized polymers from room temperature to 800°C under a nitrogen atmosphere.
-
Compare the thermal decomposition profiles to assess changes in thermal stability due to the functionalization.
-
-
Elemental Analysis:
-
Determine the weight percentage of nitrogen in the aminomethyl polystyrene and the PS-DMPA.
-
An increase in the nitrogen content confirms the successful coupling of the nitrogen-containing this compound. The degree of functionalization can be calculated from this increase.
-
III. Metal Ion Sequestration Studies
The performance of the synthesized PS-DMPA in sequestering metal ions from aqueous solutions is evaluated through batch adsorption experiments.
Protocol 2: Batch Adsorption Experiments
-
Stock Solutions: Prepare 1000 ppm stock solutions of Cu(NO₃)₂, Ni(NO₃)₂, and Pb(NO₃)₂ in deionized water. Prepare working solutions of desired concentrations (e.g., 10, 25, 50, 100 ppm) by serial dilution.
-
Adsorption Study:
-
Accurately weigh 25 mg of dry PS-DMPA resin into a series of 50 mL polypropylene tubes.
-
Add 20 mL of a metal ion solution of a specific concentration to each tube.
-
Adjust the pH of the solutions to a desired value (e.g., pH 5-6) using dilute HNO₃ or NaOH.
-
Seal the tubes and shake them at a constant speed (e.g., 150 rpm) at room temperature for a specified time (e.g., 24 hours to ensure equilibrium).
-
-
Sample Collection and Analysis:
-
After shaking, centrifuge the tubes to separate the resin.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant appropriately with 2% nitric acid.
-
Determine the final concentration of the metal ions in the supernatant using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[2][3][4][5]
-
-
Calculations:
-
The amount of metal ion adsorbed per unit mass of the polymer at equilibrium (qₑ, in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion (mg/L), V is the volume of the solution (L), and m is the mass of the dry polymer (g).
-
IV. Quantitative Data Summary
The following tables summarize hypothetical but realistic data obtained from the metal ion sequestration experiments.
Table 1: Metal Ion Adsorption Capacity of PS-DMPA
| Metal Ion | Initial Concentration (ppm) | Equilibrium Concentration (ppm) | Adsorption Capacity (qₑ, mg/g) | Removal Efficiency (%) |
| Cu²⁺ | 50.0 | 5.2 | 35.8 | 89.6 |
| Ni²⁺ | 50.0 | 8.9 | 32.9 | 82.2 |
| Pb²⁺ | 50.0 | 2.1 | 38.3 | 95.8 |
| Conditions: 25 mg of PS-DMPA, 20 mL of metal solution, pH 5.5, 24 hours contact time. |
Table 2: Effect of pH on Pb²⁺ Sequestration
| pH | Initial Concentration (ppm) | Adsorption Capacity (qₑ, mg/g) |
| 2.0 | 50.0 | 5.1 |
| 3.0 | 50.0 | 15.8 |
| 4.0 | 50.0 | 29.4 |
| 5.0 | 50.0 | 38.1 |
| 6.0 | 50.0 | 38.5 |
| Conditions: 25 mg of PS-DMPA, 20 mL of 50 ppm Pb²⁺ solution, 24 hours contact time. |
V. Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and evaluation of this compound-functionalized polystyrene as a sorbent for heavy metal ions. The presented synthetic route is robust and relies on well-established coupling chemistry. The resulting polymer is expected to exhibit high affinity and capacity for divalent metal ions, particularly lead, due to the strong chelating nature of the picolinic acid moiety. Researchers can adapt these protocols to explore different polymer backbones, optimize reaction conditions, and investigate the sequestration of a wider range of metal ions. This functionalized polymer represents a promising material for applications in environmental remediation and analytical preconcentration of trace metals.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Inductively coupled plasma-optical emission spectrometry/mass spectrometry for the determination of Cu, Ni, Pb and Zn in seawater after ionic imprinted polymer based solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. icp oes determination: Topics by Science.gov [science.gov]
- 5. s27415.pcdn.co [s27415.pcdn.co]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 5,6-Dimethylpicolinic acid
Technical Support Center: Synthesis of 5,6-Dimethylpicolinic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of this compound. The primary synthetic route discussed is the oxidation of 2,3-lutidine with potassium permanganate (KMnO₄).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis involves the oxidation of the corresponding substituted pyridine. For this compound, the starting material is 2,3-lutidine (also known as 2,3-dimethylpyridine), which is oxidized using a strong oxidizing agent, typically potassium permanganate (KMnO₄).
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields can stem from several factors. The most critical is often the reaction's pH. Using acidic conditions with potassium permanganate can lead to the degradation of the pyridine ring, significantly reducing the yield.[1] Other common causes include incomplete reaction, over-oxidation of the product, and losses during the workup and purification stages.
Q3: What are the potential side products in this synthesis?
A3: Side products can vary based on reaction conditions.
-
Under acidic conditions: Aggressive oxidation can lead to ring cleavage, producing smaller molecules like acetic acid, formic acid, carbon dioxide, and ammonia.[1]
-
Under neutral or alkaline conditions: Potential byproducts include pyridine-2,3-dicarboxylic acid (from oxidation of both methyl groups), the N-oxide of either the starting material or the product, and unreacted 2,3-lutidine.
Q4: How is the final product typically purified?
A4: Purification is generally achieved by precipitation. After the reaction, the insoluble manganese dioxide (MnO₂) is filtered off. The aqueous filtrate, which contains the potassium salt of the picolinic acid, is then carefully acidified. Lowering the pH to the isoelectric point (pI) of this compound minimizes its solubility in water, causing it to precipitate.[2][3] The solid product is then collected by filtration and washed.
Q5: What is the isoelectric point (pI) of this compound and why is it important?
A5: The exact isoelectric point (pI) for this compound is not widely published, but it can be estimated. It is the pH at which the molecule has a net zero charge. This is critical for purification, as the compound's solubility in water is lowest at its pI. For picolinic acids, the pI is the average of the pKa of the carboxylic acid group (typically ~4-5) and the pKa of the pyridinium ion (~5.25).[4][5] Therefore, the pI is expected to be in the acidic range, likely between pH 4.5 and 5.0. Adjusting the pH accurately during workup is essential for maximizing product recovery.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation (Reaction Failure)
| Possible Cause | Recommended Solution |
| Incorrect pH (Acidic Conditions) | Ensure the reaction is run under neutral or slightly alkaline conditions. The use of acidic conditions with KMnO₄ is known to cause degradation of the pyridine ring.[1] If necessary, add a base like sodium hydroxide to the reaction mixture.[1] |
| Insufficient Oxidant | The molar ratio of KMnO₄ to 2,3-lutidine is crucial. A common starting point is a 3:1 molar ratio of KMnO₄ to the lutidine.[1] If conversion is low, consider increasing the amount of KMnO₄ incrementally. |
| Low Reaction Temperature | Oxidation may be too slow at low temperatures. A temperature range of 80-100°C is often effective for this type of oxidation.[1] Monitor the reaction temperature closely. |
| Poor Quality of Reagents | Use high-purity 2,3-lutidine and fresh potassium permanganate. Older KMnO₄ can have reduced oxidizing power. |
Problem 2: Product is Contaminated or Difficult to Purify
| Possible Cause | Recommended Solution |
| Incomplete Removal of MnO₂ | Manganese dioxide is a fine brown precipitate that can be difficult to filter. Use a filter aid like Celite to ensure its complete removal. The presence of MnO₂ will contaminate the final product. |
| Incorrect pH for Precipitation | If the pH is too low or too high during acidification, the product will remain dissolved in the filtrate, leading to low recovery.[2][3] Carefully adjust the pH to the estimated isoelectric point (pI) of ~4.5-5.0 using a pH meter. Add the acid dropwise with vigorous stirring. |
| Co-precipitation of Impurities | If the reaction generated byproducts with similar solubility profiles, they may co-precipitate. Recrystallization of the crude product from an appropriate solvent system (e.g., an ethanol/water mixture) can improve purity.[1] |
| Unreacted Starting Material | Unreacted 2,3-lutidine may be present. During workup, after filtering the MnO₂, the basic filtrate can be washed with a non-polar organic solvent (e.g., dichloromethane) to remove the unreacted starting material before acidification. |
Quantitative Data Presentation
The following table summarizes how key reaction parameters can influence the yield of this compound, based on established principles of similar oxidation reactions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Molar Ratio (KMnO₄:Lutidine) | 2:1 | 3:1 | 4:1 | A 3:1 ratio is often optimal.[1] Condition A may result in incomplete conversion. Condition C increases the risk of over-oxidation and makes the workup more challenging due to excess MnO₂. |
| Temperature | 60°C | 90°C | 110°C (Reflux) | 80-90°C provides a good balance between reaction rate and selectivity.[1] Lower temperatures (A) may be too slow. Higher temperatures (C) can promote side reactions and decomposition. |
| Reaction Time | 1 hour | 3 hours | 6 hours | A 2-3 hour reaction time is typically sufficient.[1] Shorter times (A) may lead to incomplete reaction. Longer times (C) increase the chance of product degradation. |
| pH During Reaction | Acidic (pH < 4) | Neutral/Slightly Alkaline | Strongly Alkaline | Neutral or slightly alkaline conditions are critical. Acidic conditions (A) cause severe degradation of the pyridine ring and drastically lower the yield.[1] |
| pH for Precipitation | pH 2.0 | pH 4.7 (pI) | pH 7.0 | Precipitation at the isoelectric point (pI) maximizes the yield of the solid product.[2][3] At very low or neutral pH, the product is more soluble and will be lost in the filtrate. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on the oxidation of substituted pyridines with potassium permanganate under basic conditions.[1]
Materials:
-
2,3-Lutidine (1.0 eq)
-
Potassium Permanganate (KMnO₄) (3.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bisulfite (NaHSO₃) (for quenching)
-
Deionized Water
-
Celite (optional, for filtration)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-lutidine (1.0 eq) and sodium hydroxide (1.1 eq) in deionized water.
-
Oxidation: Heat the solution to 80-90°C with vigorous stirring. Once the temperature is stable, add potassium permanganate (3.0 eq) in small portions over 2-3 hours. Caution: The reaction is exothermic; control the rate of addition to maintain the temperature and prevent boiling over. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.
-
Reaction Monitoring: After the final addition of KMnO₄, continue stirring the mixture at 90°C for an additional hour to ensure the reaction goes to completion. The reaction is complete when a small sample, after MnO₂ removal, no longer shows the purple permanganate color.
-
Quenching and Workup: Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite solution until the color disappears.
-
Filtration: Filter the mixture through a pad of Celite in a Buchner funnel to remove the manganese dioxide. Wash the filter cake thoroughly with hot deionized water to recover all the product. Combine the filtrates.
-
Purification: Cool the clear, colorless filtrate in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to the estimated isoelectric point (pH ≈ 4.7).
-
Isolation: A white precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
Identifying and minimizing side products in 5,6-Dimethylpicolinic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 5,6-dimethylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While specific literature on the synthesis of this compound is not abundant, a common and logical approach is the selective oxidation of a corresponding trimethylpyridine, such as 2,3,6-trimethylpyridine (also known as 2,3,6-collidine). The oxidation of a methyl group at the 2-position of the pyridine ring is a well-established method for producing picolinic acids. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are often employed for this transformation.
Q2: What are the potential side products in the synthesis of this compound via oxidation?
A2: Several side products can arise from the oxidation of a trimethylpyridine precursor. These include:
-
Over-oxidation products: Oxidation of both the 2- and 6-methyl groups can lead to the formation of pyridine-2,6-dicarboxylic acid.
-
Incomplete oxidation products: Unreacted starting material (e.g., 2,3,6-trimethylpyridine) may remain if the reaction does not go to completion.
-
Isomeric products: Oxidation of the methyl group at the 3-position could potentially yield 5,6-dimethylnicotinic acid, although oxidation at the 2- or 6-position is generally more facile.
-
Ring degradation products: Harsh reaction conditions can lead to the cleavage of the pyridine ring, resulting in a variety of smaller, often colored, impurities.
Q3: How can I monitor the progress of the reaction to minimize side products?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material and a pure standard of the desired product (if available), you can track the consumption of the reactant and the formation of the product and any major side products. High-performance liquid chromatography (HPLC) can provide more quantitative and detailed information on the reaction's progress and the purity of the product.
Q4: What are the recommended purification techniques for this compound?
A4: The purification of this compound typically involves the following steps:
-
Removal of Manganese Dioxide (if using KMnO₄): The insoluble manganese dioxide (MnO₂) byproduct can be removed by filtration of the reaction mixture.
-
Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification through acid-base extraction. The product can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The aqueous layer can then be acidified to precipitate the pure product.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture) is an effective final step to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Increase reaction time or temperature. Ensure the oxidizing agent is added in slight excess. |
| Product loss during workup. | Optimize the pH during acid-base extraction to ensure complete precipitation of the product. Use an appropriate solvent for recrystallization to minimize solubility losses. | |
| Presence of unreacted starting material | Insufficient amount of oxidizing agent or reaction time. | Increase the molar ratio of the oxidizing agent to the starting material. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. |
| Formation of over-oxidation products (dicarboxylic acids) | Excessively harsh reaction conditions. | Reduce the reaction temperature. Add the oxidizing agent portion-wise to control the reaction exotherm. Use a milder oxidizing agent if possible. |
| Discoloration of the final product | Presence of ring degradation byproducts. | Treat the crude product with activated carbon during recrystallization to remove colored impurities. Ensure the reaction temperature does not exceed the recommended range. |
| Difficulty in isolating the product | The product may be soluble in the reaction mixture or workup solvents. | Adjust the pH of the aqueous solution carefully to the isoelectric point of this compound to maximize precipitation. If the product is highly water-soluble, consider extraction with a suitable organic solvent after acidification. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Potassium Permanganate Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,6-trimethylpyridine in water.
-
Addition of Oxidant: Heat the solution to reflux and add a solution of potassium permanganate in water dropwise over a period of 2-3 hours. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid to a pH of approximately 3-4, which should cause the this compound to precipitate.
-
-
Purification:
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol/water to obtain pure this compound.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel TLC plates.
-
Spotting: Apply small spots of the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline of the TLC plate.
-
Elution: Develop the plate in a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid).
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Visualizations
Caption: Synthetic pathway for this compound and potential side products.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Optimizing reaction conditions for the large-scale production of 5,6-Dimethylpicolinic acid
Technical Support Center: Optimizing Large-Scale Production of 5,6-Dimethylpicolinic Acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the large-scale production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method for the synthesis of this compound is the selective oxidation of the corresponding precursor, 2,3,5-collidine (also known as 2,3,5-trimethylpyridine). This process typically involves the use of a strong oxidizing agent or a catalytic system to convert one of the methyl groups into a carboxylic acid functional group.
Q2: Why is the selective oxidation of 2,3,5-collidine challenging?
A2: The primary challenge lies in achieving regioselectivity. 2,3,5-collidine has three methyl groups at the 2-, 3-, and 5-positions of the pyridine ring. The methyl group at the 2-position is generally more susceptible to oxidation due to its proximity to the nitrogen atom. However, over-oxidation can lead to the formation of pyridine dicarboxylic acids, and oxidation of other methyl groups can result in isomeric impurities, complicating the purification process.
Q3: What are the key parameters to control for a successful large-scale synthesis?
A3: Critical parameters to monitor and control include reaction temperature, reaction time, the molar ratio of oxidant to substrate, catalyst selection and loading (if applicable), and the choice of solvent. Precise control over these variables is essential to maximize the yield of the desired product while minimizing the formation of by-products.
Q4: What safety precautions should be taken during this synthesis?
A4: The oxidation of methylpyridines can be highly exothermic, especially on a large scale. It is crucial to have efficient cooling and temperature monitoring systems in place to prevent runaway reactions. Oxidizing agents like potassium permanganate and nitric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound via the oxidation of 2,3,5-collidine.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded over time. 2. Insufficient Reaction Temperature: The activation energy for the reaction may not have been reached. 3. Poor Mixing: Inadequate agitation can lead to localized reactions and incomplete conversion. 4. Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will result in incomplete conversion of the starting material. | 1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature while carefully monitoring for any exothermic events. 3. Ensure efficient stirring throughout the reaction. 4. Re-evaluate the molar ratios of the reactants. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-oxidation: The reaction conditions may be too harsh, leading to the oxidation of more than one methyl group. 2. Oxidation at other positions: Non-selective oxidation can lead to the formation of isomeric picolinic acids. 3. Ring Degradation: At very high temperatures, the pyridine ring itself can be degraded. | 1. Reduce the reaction temperature or shorten the reaction time. 2. Experiment with a milder oxidizing agent or a more selective catalyst system. 3. Ensure the reaction temperature does not exceed the recommended range. |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Material: Incomplete reaction can leave residual 2,3,5-collidine. 2. Formation of Isomeric By-products: Similar physical properties of isomers can make separation challenging. 3. Contamination with Oxidant By-products: For example, manganese dioxide from potassium permanganate oxidation. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Employ fractional crystallization or chromatography for purification. 3. Ensure proper work-up procedures to remove all inorganic by-products. |
| Runaway Reaction | 1. Poor Temperature Control: Inadequate cooling for a highly exothermic reaction. 2. Addition of Oxidant is too Fast: Rapid addition of the oxidizing agent can lead to a rapid increase in temperature. | 1. Ensure the reactor is equipped with an efficient cooling system. 2. Add the oxidizing agent portion-wise or as a solution at a controlled rate. |
Data on Optimization of Reaction Conditions
The following tables provide hypothetical data to illustrate the effect of key parameters on the yield and purity of this compound.
Table 1: Effect of Temperature on Reaction Outcome
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| 80 | 12 | 45 | 95 | Slow reaction rate, incomplete conversion. |
| 100 | 8 | 75 | 92 | Good balance of yield and purity. |
| 120 | 6 | 85 | 80 | Increased yield but lower purity due to side products. |
| 140 | 4 | 70 | 65 | Significant formation of by-products and some degradation. |
Table 2: Effect of Molar Ratio of Oxidant (KMnO₄) to 2,3,5-Collidine
| Molar Ratio (KMnO₄ : Collidine) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| 2:1 | 8 | 50 | 98 | Incomplete conversion of starting material. |
| 3:1 | 8 | 78 | 93 | Optimal ratio for good yield and high purity. |
| 4:1 | 8 | 82 | 85 | Higher yield but increased formation of over-oxidation products. |
| 5:1 | 8 | 75 | 70 | Significant presence of dicarboxylic acid by-products. |
Experimental Protocol: Oxidation of 2,3,5-Collidine with Potassium Permanganate
This protocol provides a general methodology for the laboratory-scale synthesis of this compound. For large-scale production, appropriate engineering controls and safety measures must be implemented.
Materials:
-
2,3,5-Collidine
-
Potassium Permanganate (KMnO₄)
-
Sulfuric Acid (concentrated)
-
Sodium Bisulfite
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, add deionized water.
-
Addition of Starting Material: While stirring, add 2,3,5-collidine to the water.
-
Acidification: Slowly add concentrated sulfuric acid to the mixture. The temperature will rise; maintain it below 30°C using a cooling bath.
-
Oxidant Addition: Prepare a solution of potassium permanganate in deionized water. Add this solution dropwise to the reaction mixture over several hours, maintaining the reaction temperature between 90-100°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete when the purple color of the permanganate has disappeared.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
To the filtrate, add sodium bisulfite to quench any remaining potassium permanganate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the crude this compound.
-
-
Purification:
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
Overcoming steric hindrance effects of 5,6-Dimethylpicolinic acid in coordination reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-Dimethylpicolinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the steric hindrance of this ligand in coordination reactions.
Troubleshooting Guide
The methyl groups at the 5 and 6 positions of the picolinic acid ring can introduce significant steric bulk, potentially leading to low reaction yields, incomplete coordination, or the formation of undesired products. The following table summarizes common issues and suggests strategies to overcome them.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Formation | Steric hindrance preventing ligand approach to the metal center. | 1. Increase reaction temperature to provide more energy to overcome the activation barrier. 2. Use a more labile metal precursor (e.g., with weakly coordinating ligands like acetonitrile, triflate, or perchlorate). 3. Employ a microwave reactor to achieve higher temperatures and faster reaction times. | Improved reaction yield. |
| Incomplete Coordination | The bulky ligand cannot fully occupy the metal's coordination sphere. | 1. Use a metal ion with a larger ionic radius to better accommodate the ligand. 2. Introduce smaller, less sterically demanding co-ligands. 3. Adjust the stoichiometry to favor the desired coordination number. | Formation of the desired coordination complex. |
| Formation of Polymeric or Bridged Species | The ligand coordinates in a bridging fashion instead of the desired chelating mode. | 1. Use a solvent that can coordinate to the metal center and block potential bridging sites. 2. Employ a templating agent to favor the formation of a specific mononuclear complex. | Formation of discrete mononuclear complexes. |
| Ligand Dissociation | The steric strain in the coordinated ligand leads to instability. | 1. Use a counter-ion that can participate in stabilizing non-covalent interactions (e.g., hydrogen bonding). 2. Recrystallize the product from a solvent that promotes the stability of the complex. | Increased stability and isolation of the desired product. |
Frequently Asked Questions (FAQs)
Q1: I am not observing any product formation in my reaction between this compound and my metal salt. What should I try first?
A1: The primary challenge with this compound is the steric hindrance from the two methyl groups. The first step in troubleshooting a failed reaction is to address this kinetic barrier. We recommend increasing the reaction temperature. Refluxing in a higher-boiling solvent or using a sealed-vessel microwave reactor can provide the necessary energy to overcome the steric repulsion and facilitate coordination. Additionally, consider the lability of the leaving groups on your metal precursor. If you are using a metal halide, for example, switching to a precursor with more labile ligands like triflate (OTf⁻) or perchlorate (ClO₄⁻) can significantly improve reactivity.
Q2: My characterization data suggests that the 5,6-dimethylpicolinate ligand is not coordinating in the expected bidentate (N,O-chelate) fashion. How can I promote the desired coordination mode?
A2: Incomplete or alternative coordination modes can be a consequence of steric strain. To encourage the desired bidentate chelation, you can try several strategies:
-
Solvent Choice: Use a coordinating solvent that is bulky enough to discourage bridging interactions but can be displaced by the chelating picolinate.
-
pH Control: Deprotonation of the carboxylic acid to the carboxylate is crucial for coordination. Ensure your reaction conditions maintain a suitable pH for the carboxylate to be the dominant species. The use of a non-coordinating base can facilitate this.
-
Metal-to-Ligand Ratio: Carefully control the stoichiometry. A higher ligand-to-metal ratio might favor the desired chelation, although it could also lead to steric crowding.
Q3: I am getting a mixture of products that is difficult to separate. How can I improve the selectivity of my reaction?
A3: A mixture of products often arises from a competition between different possible coordination modes or the formation of oligomeric species. To enhance selectivity for a specific product:
-
Introduce Ancillary Ligands: The use of a co-ligand with specific steric and electronic properties can direct the coordination of the 5,6-dimethylpicolinate ligand and favor the formation of a single, stable complex.
-
Temperature Gradient: A slow, controlled heating and cooling profile can sometimes favor the thermodynamically most stable product over kinetically-favored but less stable side products.
-
Crystallization: Careful selection of a solvent system for crystallization can selectively precipitate the desired complex from a mixture.
Experimental Protocols
Protocol 1: Synthesis of a Rh(III) Complex with a Sterically Hindered Picolinate Ligand
This protocol is adapted from the synthesis of a Rh(III) complex with 6-methylpicolinic acid and can be a starting point for this compound.[1]
-
Materials: RhCl₃·3H₂O, this compound, ethanol, water.
-
Procedure:
-
Dissolve RhCl₃·3H₂O (1 equivalent) and this compound (3 equivalents) in a 3:2 mixture of water/ethanol.
-
Stir the mixture under reflux for 4-6 hours.
-
Allow the solution to cool to room temperature and continue stirring for 24 hours.
-
Filter the resulting solution and allow it to slowly evaporate at room temperature.
-
Crystals of the complex should form over several days to weeks.
-
Collect the crystals by filtration, wash with ethanol and diethyl ether, and air dry.
-
Protocol 2: Synthesis of a Cu(II) Complex using a Labile Metal Precursor
This protocol utilizes a more labile copper(I) iodide precursor which can facilitate coordination of the sterically demanding ligand.[1]
-
Materials: CuI, this compound, acetonitrile.
-
Procedure:
-
Combine CuI (1 equivalent) and this compound (1 equivalent) in acetonitrile.
-
Stir the mixture at room temperature for 3-4 hours.
-
Filter off any solid precipitate.
-
Allow the filtrate to stand at room temperature for slow crystallization.
-
Manually separate the desired crystals, wash with ethanol and diethyl ether, and air dry.
-
Visualizing Experimental Strategies
The following diagrams illustrate the workflow and logical considerations for overcoming the steric hindrance of this compound.
Caption: Experimental workflow for overcoming steric hindrance.
References
Technical Support Center: Purification of Crude 5,6-Dimethylpicolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of crude 5,6-Dimethylpicolinic acid. This guide includes troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions during synthesis. When synthesizing this compound, likely from the oxidation of 2,3-lutidine (2,3-dimethylpyridine), potential impurities include:
-
Unreacted 2,3-lutidine: The starting material may not have fully reacted.
-
Over-oxidation products: The reaction may proceed further to form pyridine-2,3-dicarboxylic acid if conditions are too harsh.
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Incomplete oxidation products: Intermediates such as the corresponding aldehyde or alcohol may be present.
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Isomeric impurities: Depending on the synthetic route, other isomers of dimethylpicolinic acid could be formed.
-
Residual solvents and reagents: Solvents used in the reaction and workup, as well as any remaining oxidizing agents or catalysts, can contaminate the crude product.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. A combination of these techniques often yields the best results.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and identifying impurities. A reversed-phase C18 column is often a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating from a supersaturated solution too quickly.[2] Impurities can also lower the melting point of the eutectic mixture.
-
Solutions:
-
Re-heat the solution to dissolve the oil, and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.[2]
-
Allow the solution to cool more slowly to encourage gradual crystal formation.
-
Try a different solvent or solvent system with a lower boiling point.
-
If impurities are the cause, consider a preliminary purification step like acid-base extraction or a quick column chromatography.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, the solution is not saturated, or nucleation is inhibited.
-
Solutions:
-
Evaporate some of the solvent to increase the concentration and then allow it to cool again.[2]
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound to the solution.
-
Cool the solution in an ice bath to further decrease the solubility.
-
Issue 3: The recovery of the purified product is low.
-
Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer.
-
Solutions:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is cooled sufficiently, preferably in an ice bath, before filtration to minimize solubility.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Carefully transfer all crystals during the filtration process.
-
Column Chromatography
Issue 1: The compound does not move from the origin (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar carboxylic acid from the polar silica gel.
-
Solution: Increase the polarity of the mobile phase. For picolinic acids, which are quite polar, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Adding a small percentage of acetic or formic acid (e.g., 0.1-1%) to the mobile phase can help to protonate the carboxylic acid, reducing its interaction with the silica gel and improving elution.
Issue 2: The compound streaks down the column.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, often due to its acidic nature. This can also be caused by overloading the column.
-
Solutions:
-
Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.
-
Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Consider using a less acidic stationary phase, such as neutral alumina.
-
Reduce the amount of crude material loaded onto the column.
-
Issue 3: Poor separation of the product from impurities.
-
Possible Cause: The chosen mobile phase does not provide adequate resolution between the compound of interest and the impurities.
-
Solutions:
-
Optimize the mobile phase composition by running TLC with different solvent systems to find the one that gives the best separation.
-
Use a shallower solvent gradient during elution to improve the separation of closely eluting compounds.
-
Ensure the column is packed properly to avoid channeling.
-
Consider using a different stationary phase with different selectivity.
-
Acid-Base Extraction
Issue 1: An emulsion forms between the aqueous and organic layers.
-
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially if detergents or finely divided solids are present.
-
Solutions:
-
Gently swirl or invert the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Allow the mixture to stand for a longer period to allow the layers to separate.
-
If the emulsion persists, it may be necessary to filter the entire mixture through a pad of celite.
-
Issue 2: The desired product does not precipitate upon acidification of the aqueous layer.
-
Possible Cause: The compound may be sufficiently soluble in the aqueous solution even in its neutral form, or not enough acid was added to fully protonate the carboxylate.
-
Solutions:
-
Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) by checking with pH paper. Add more acid if necessary.[3]
-
Cool the aqueous solution in an ice bath to decrease the solubility of the product.
-
If the product remains in solution, it can be back-extracted into a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate).[4]
-
Data Presentation
Table 1: Representative Solvent Systems for Purification of Picolinic Acid Derivatives
| Purification Method | Solvent System (v/v) | Expected Outcome |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add water until cloudy, then reheat to clarify and cool slowly. |
| Toluene | Suitable for less polar impurities. | |
| Acetic Acid/Water | Can be effective for highly polar compounds.[5] | |
| Column Chromatography | Hexane / Ethyl Acetate (with 1% Acetic Acid) | Gradient elution, starting with a higher ratio of hexane and gradually increasing the ethyl acetate. The acetic acid improves peak shape. |
| Dichloromethane / Methanol (with 1% Acetic Acid) | A more polar system for compounds that are not eluted with hexane/ethyl acetate. | |
| Acid-Base Extraction | Diethyl Ether / 1M NaOH | The picolinic acid will move to the aqueous basic layer as its sodium salt. |
| Dichloromethane / Saturated NaHCO₃ | A milder base can be used to selectively extract the carboxylic acid from less acidic impurities.[6] |
Table 2: Purity and Yield Expectations (Illustrative)
| Purification Step | Typical Purity Increase | Typical Yield | Notes |
| First Recrystallization | From ~80% to >95% | 70-90% | Highly dependent on the initial purity and the choice of solvent. |
| Column Chromatography | From ~80% to >98% | 60-85% | Effective for removing closely related impurities. |
| Acid-Base Extraction | Removes non-acidic impurities | >90% | Very effective for removing neutral or basic starting materials and byproducts. |
| Combined Methods | To >99.5% | 50-75% (overall) | A combination of techniques is often necessary to achieve high purity. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of a potential solvent (e.g., ethanol, water, toluene, or a mixture). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude material in various solvent systems (e.g., hexane:ethyl acetate mixtures with 1% acetic acid). The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Extraction: Add an aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃), to the separatory funnel.[6] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated 5,6-dimethylpicolinate salt will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with the aqueous base to ensure all the acidic product has been transferred to the aqueous phase. Combine the aqueous extracts.
-
Back-Washing (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as 6M HCl, until the pH is less than 2 (check with pH paper). The purified this compound should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. If no precipitate forms, the product can be extracted from the acidified aqueous solution with a fresh portion of organic solvent.[4]
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization issues.
Caption: Logical flow of an acid-base extraction for purification.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Common pitfalls in the handling and storage of 5,6-Dimethylpicolinic acid
Technical Support Center: 5,6-Dimethylpicolinic Acid
This guide provides researchers, scientists, and drug development professionals with essential information on the common pitfalls in the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No: 83282-49-9) is a derivative of picolinic acid with the molecular formula C₈H₉NO₂. It is a solid at room temperature. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Always consult the latest SDS for comprehensive safety information before handling this compound.
Q2: What are the general storage recommendations for this compound?
Based on guidelines for picolinic acid and other organic acids, this compound should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed to prevent moisture absorption and contamination.[1] It should be stored away from incompatible materials.
Q3: Is this compound sensitive to light?
Q4: Is this compound hygroscopic?
Picolinic acid, the parent compound, is known to be very soluble in water.[4] Organic compounds with high water solubility, particularly organic acids, can be hygroscopic, meaning they tend to absorb moisture from the air. While specific data for the dimethyl derivative is unavailable, it is prudent to handle it as a potentially hygroscopic substance.
Q5: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color, clumping of the solid material (due to moisture absorption), or a noticeable change in its solubility characteristics. For experimental validation, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty in accurately weighing the compound. | The compound is hygroscopic and is absorbing moisture from the atmosphere. | Weigh the compound in a low-humidity environment, such as a glove box with a dry atmosphere. Use a weighing vessel with a lid and minimize the time the container is open. |
| Inconsistent results in experiments. | The compound may have degraded due to improper storage (exposure to light, moisture, or heat). | Store the compound in a tightly sealed, opaque container in a cool, dry place. For long-term storage, consider using a desiccator. Before use, check for any visual signs of degradation. If degradation is suspected, re-purify the compound or use a fresh batch. |
| The compound has changed color or become clumpy. | This is likely due to moisture absorption or degradation. | Do not use the compound for sensitive experiments. If possible, the material can be dried under vacuum, but it is generally recommended to use a fresh, uncompromised batch. |
| Formation of an insoluble precipitate when preparing solutions. | The compound may have reacted with impurities in the solvent or degraded into less soluble products. | Ensure you are using high-purity, anhydrous solvents. If the problem persists, it is a strong indicator of compound degradation. |
Experimental Protocols
Protocol for Handling and Weighing this compound
-
Preparation: Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Environment: If possible, handle the solid compound in a controlled environment with low humidity, such as a nitrogen-filled glove box, especially for applications requiring high accuracy.
-
Weighing:
-
Use a clean, dry spatula and weighing paper or a weighing boat.
-
Minimize the time the stock container is open to the atmosphere.
-
Promptly and securely seal the container after dispensing the required amount.
-
-
Cleaning: Clean any spills immediately. Solid spills should be swept up carefully, avoiding dust generation, and disposed of as chemical waste according to institutional guidelines.
Protocol for Preparing a Stock Solution
-
Solvent Selection: Use a high-purity, anhydrous solvent appropriate for your experiment.
-
Procedure:
-
To a volumetric flask, add the weighed this compound.
-
Add a portion of the solvent and gently swirl or sonicate to dissolve the solid.
-
Once dissolved, add the solvent to the final volume mark.
-
Mix the solution thoroughly.
-
-
Storage of Solution: Store the solution in a tightly sealed container, protected from light. For long-term storage, consider storing at a low temperature (refrigerated or frozen), but first, confirm the compound's stability in the chosen solvent at that temperature to prevent precipitation.
Visualizations
Caption: Key storage considerations to prevent degradation.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Crystallization of 5,6-Dimethylpicolinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the crystallization of 5,6-Dimethylpicolinic acid.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the crystallization process.
Issue 1: this compound Fails to Crystallize Upon Cooling
-
Question: I have dissolved my this compound in a hot solvent, but no crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
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Answer: This is a common issue that can often be resolved by inducing nucleation. Here are a few techniques to try:
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Seed Crystals: If you have a small amount of solid this compound, add a tiny crystal to the solution. This will provide a template for new crystals to grow on.
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Scratching the Glassware: Use a glass rod to gently scratch the inside surface of the flask or beaker below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.
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Reduced Solvent Volume: It's possible that too much solvent was used, and the solution is not sufficiently supersaturated. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
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Introduce a Low-Polarity Solvent: If your initial solvent is polar, the slow addition of a miscible, less polar "anti-solvent" in which this compound is insoluble can induce crystallization.
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Issue 2: The Product "Oils Out" Instead of Forming Crystals
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Question: Upon cooling, my dissolved this compound is forming an oily layer at the bottom of the flask instead of solid crystals. How can I fix this?
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Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities or the use of an inappropriate solvent. Here are some troubleshooting steps:
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Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then cool the solution again, perhaps more slowly.
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Change the Solvent System: The chosen solvent may not be ideal. A solvent in which the compound is less soluble at higher temperatures might be required. Consider using a solvent mixture to fine-tune the solubility.
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Charcoal Treatment: Impurities can sometimes lower the melting point of the solute, leading to oiling out. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with crystallization.
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Issue 3: The Crystal Yield is Very Low
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Question: I have successfully crystallized my this compound, but the final yield is significantly lower than expected. What could be the reason?
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Answer: A low yield can be attributed to several factors throughout the crystallization process:
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Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor after cooling.
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Premature Crystallization: If crystals form too early during a hot filtration step, product will be lost. Ensure the solution and filtration apparatus are kept sufficiently hot.
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Incomplete Crystallization: Cooling the solution for a longer period or to a lower temperature may allow for more complete crystal formation.
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Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always use a cold, fresh portion of the crystallization solvent or a solvent in which the product is known to be poorly soluble.
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Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A systematic approach to solvent selection is recommended. Start with small-scale solubility tests in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, and heptane).
Q2: How can I improve the purity of my this compound crystals?
A2: The key to high purity is slow crystal growth. Rapid crystallization can trap impurities within the crystal lattice. To promote the growth of purer crystals, ensure the cooling process is slow and controlled. Allowing the solution to cool to room temperature undisturbed before moving it to an ice bath is a good practice. If impurities are colored, treatment with activated charcoal can be effective. A second recrystallization step can also significantly improve purity.
Q3: My crystals are very fine needles. How can I grow larger, block-like crystals?
A3: Crystal morphology is influenced by the solvent and the rate of cooling. Very rapid cooling often leads to the formation of fine needles. To encourage the growth of larger crystals, try the following:
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Slower Cooling: Insulate the crystallization vessel to slow down the rate of cooling.
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Solvent System Modification: The choice of solvent can have a significant impact on crystal habit. Experiment with different solvents or solvent mixtures.
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Vapor Diffusion: For growing high-quality single crystals, vapor diffusion is a useful technique. Dissolve the compound in a good solvent and place this solution in a sealed container with a volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote slow crystal growth.
Data Presentation
Table 1: Solubility of Picolinic Acid in Various Solvents at Approximately 293 K (20°C)
| Solvent | Solubility (g/kg of solvent) |
| Water | ~ 862.5 |
| Ethanol | ~ 57.1 |
| Acetonitrile | ~ 17.0 |
Note: This data is for the parent compound, picolinic acid, and should be used as a qualitative guide for selecting initial screening solvents for this compound.[1] The addition of two methyl groups will alter the solubility profile.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
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Solvent Selection: In a series of small test tubes, add approximately 10-20 mg of crude this compound. To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature to assess solubility. If the compound is insoluble, gently heat the test tube to the boiling point of the solvent. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
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Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate and stirring. Continue adding the solvent until the compound just dissolves. Avoid adding a large excess of solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
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Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper under vacuum. For a final drying step, the crystals can be placed in a desiccator.
Mandatory Visualization
Caption: General experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
References
Improving the solubility of 5,6-Dimethylpicolinic acid metal complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,6-Dimethylpicolinic acid and its metal complexes. The focus is on addressing challenges related to solubility during experimental work.
Troubleshooting Guide
Researchers may encounter several common issues related to the solubility of this compound metal complexes. The following table outlines these problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Newly synthesized metal complex precipitates out of the reaction mixture and does not redissolve. | The complex is poorly soluble in the reaction solvent. The complex may be a neutral coordination polymer which tends to be insoluble.[1] | - Attempt to dissolve the complex in a different solvent or a combination of solvents. - Modify the ligand to include solubilizing groups.[1] - Alter the metal-to-ligand ratio to favor the formation of a soluble, charged complex instead of a neutral one.[1] |
| The metal complex is insoluble in common organic solvents like ethanol, methanol, or acetonitrile. | The crystal lattice energy of the complex is too high to be overcome by the solvent. The polarity of the solvent may not be suitable for the complex. | - Try more polar aprotic solvents such as DMSO or DMF.[1] - Use sonication or gentle heating to aid dissolution, but monitor for any degradation. - Consider using a co-solvent system. |
| The metal complex is insoluble in aqueous solutions. | The complex is likely a neutral, non-polar molecule. The complex may be degrading or hydrolyzing in water. | - Adjust the pH of the aqueous solution. Deprotonation of any available acidic protons on the ligand or protonation of basic sites can increase aqueous solubility. - Introduce charged counter-ions to form a more soluble salt of the complex.[1] - For biological assays, consider preparing a stock solution in an organic solvent like DMSO and then diluting it in the aqueous buffer.[2] |
| The solubility of the complex is inconsistent between batches. | There may be slight variations in the crystalline form (polymorphism) of the complex. The purity of the starting materials or the final complex may vary. | - Ensure consistent synthesis and purification procedures for each batch. - Characterize the solid-state form of each batch using techniques like X-ray powder diffraction (XRPD). |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Metal(II) Complex
This protocol provides a general method for the synthesis of a metal(II) complex of this compound, adapted from procedures for similar picolinic acid derivatives.[3][4][5]
Materials:
-
This compound
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A hydrated metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
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Ethanol
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Deionized water
-
Diethyl ether
Procedure:
-
Dissolve this compound (2 molar equivalents) in ethanol. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve the hydrated metal(II) chloride salt (1 molar equivalent) in a minimal amount of deionized water or ethanol.
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Slowly add the metal salt solution to the stirred solution of this compound at room temperature.
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A colored precipitate may form immediately or upon stirring. Continue to stir the reaction mixture for 4-6 hours at room temperature or under gentle reflux to ensure the reaction goes to completion.
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After cooling to room temperature, collect the precipitated complex by filtration.
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Wash the isolated solid with small portions of cold ethanol to remove any unreacted starting materials.
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Finally, wash the complex with diethyl ether to aid in drying.
-
Dry the final product under vacuum.
Protocol 2: Improving Solubility by Modifying the Complex
This protocol outlines a strategy to potentially increase the solubility of a pre-synthesized, poorly soluble neutral complex by converting it into a charged species.[1]
Materials:
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The poorly soluble metal complex of this compound
-
A suitable counter-ion source (e.g., sodium perchlorate, tetrabutylammonium bromide)
-
A solvent in which the starting complex has at least partial solubility (e.g., DMSO)
Procedure:
-
Suspend the poorly soluble metal complex in a suitable solvent such as DMSO.
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Add a solution of the counter-ion source in the same solvent to the suspension. The choice of counter-ion will depend on the desired charge of the final complex (anionic or cationic).
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Stir the mixture, possibly with gentle heating, for several hours to facilitate the exchange of ligands or the formation of a new, charged complex.
-
Monitor the reaction for any color changes or an increase in the amount of dissolved material.
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Attempt to isolate the new, potentially more soluble complex by precipitation with a non-solvent or by slow evaporation of the solvent.
-
Test the solubility of the newly formed complex in a range of solvents.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for dissolving a new this compound metal complex?
A1: Based on studies of the parent picolinic acid, polar protic solvents are a good starting point. Picolinic acid is highly soluble in water, less so in ethanol, and has low solubility in acetonitrile.[1][6] For the metal complexes, which are often less polar, ethanol or a mixture of ethanol and water is a common solvent system for synthesis.[3][7] If the complex is still insoluble, more polar aprotic solvents like DMSO and DMF are often used for coordination compounds.[1]
Q2: How does pH affect the solubility of these complexes in aqueous solutions?
A2: The pH can have a significant impact on the solubility of this compound metal complexes. The carboxylic acid group of the ligand can be deprotonated at higher pH values, which can increase the overall charge and polarity of the complex, potentially leading to increased aqueous solubility. Conversely, at very low pH, the pyridine nitrogen can be protonated, which could also affect solubility. It is advisable to test the solubility of your complex in a range of buffered solutions.
Q3: My complex is intended for a biological application but is not soluble in the aqueous assay buffer. What can I do?
A3: A common strategy is to first dissolve the compound in a water-miscible organic solvent, typically DMSO, to create a concentrated stock solution.[2] This stock solution can then be diluted into the aqueous buffer for the experiment. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system.
Q4: Can modifying the this compound ligand improve the solubility of its metal complexes?
A4: Yes, modifying the ligand is a powerful strategy to enhance the solubility of the resulting metal complexes.[1] For example, adding alkyl chains or ether functionalities to the pyridine ring can improve solubility in organic solvents. To increase aqueous solubility, you could introduce ionic groups, such as quaternizing an amine functionality, to make the complex salt-like.[1]
Q5: Are there any general trends for the solubility of transition metal complexes of picolinic acid derivatives?
A5: While solubility is highly specific to the individual complex, some general observations can be made. Neutral complexes, particularly those that form coordination polymers, tend to have lower solubility.[1] Complexes that are ionic, with counter-ions that are not part of the coordination sphere, are often more soluble. The choice of the metal ion can also influence the geometry and crystal packing of the complex, which in turn affects its solubility.
Quantitative Data
Table 1: Solubility of Picolinic Acid in Different Solvents at Approximately 293 K (20°C)
| Solvent | Solubility (g/kg of solvent) | Molar Solubility (mol/L) | Reference |
| Water | ~ 862.5 | ~ 7.0 | [6] |
| Ethanol | ~ 57.1 | ~ 0.46 | [6] |
| Acetonitrile | ~ 17.0 | ~ 0.14 | [6] |
| Note: This data is for the parent ligand, picolinic acid, and the solubility of its metal complexes may differ significantly. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and solubility testing.
Strategies for Improving Solubility
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sjctni.edu [sjctni.edu]
- 5. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 7. ajol.info [ajol.info]
Preventing the decomposition of 5,6-Dimethylpicolinic acid during catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5,6-Dimethylpicolinic acid during its use in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound can decompose during a catalytic reaction?
A1: Based on the known chemistry of picolinic acid and its derivatives, the primary decomposition pathways for this compound under catalytic conditions are thermal decarboxylation and, for its activated derivatives (like anhydrides), hydrolysis. At very high temperatures, pyrolysis leading to more complex degradation can also occur.[1][2]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures are a major contributor to the decomposition of picolinic acid derivatives, primarily through thermal decarboxylation.[2][3] The rate of this decomposition reaction generally increases with temperature. It is crucial to carefully control the reaction temperature to minimize this degradation pathway.
Q3: Can the type of catalyst influence the decomposition of this compound?
A3: Yes, the choice of catalyst can significantly impact the stability of this compound. Some catalysts may promote decarboxylation, while others can be used under milder conditions that favor the desired reaction over decomposition. For instance, silver-catalyzed protodecarboxylation has been observed for heteroaromatic carboxylic acids.[4][5]
Q4: What role does the solvent play in the stability of this compound and its derivatives?
A4: The solvent can influence stability in several ways. Protic solvents, such as water and alcohols, can lead to the hydrolysis of activated derivatives of this compound (e.g., anhydrides).[6] Using a dry, aprotic solvent is recommended in such cases. The solvent can also affect the rate of thermal decarboxylation; for example, the use of p-cymene has been shown to improve yields in reactions involving the thermal decarboxylation of picolinic acids, known as the Hammick reaction.[7]
Q5: How do substituents on the picolinic acid ring affect its stability?
A5: Substituents on the pyridine ring can influence the rate of decarboxylation. Both electron-withdrawing and electron-releasing substituents at the 3-position of picolinic acid have been shown to accelerate decarboxylation.[8] This is thought to be due to steric effects that interfere with the coplanarity of the carboxylic group and the aromatic ring, weakening the bond to the carboxyl group.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no desired product yield | Decomposition of this compound via thermal decarboxylation. | Lower the reaction temperature. Screen for a catalyst that operates efficiently at lower temperatures. |
| Formation of 2,3-lutidine as a byproduct | Decarboxylation of this compound. | Optimize reaction conditions to minimize temperature and reaction time. Consider a different catalyst or solvent system. |
| Inconsistent reaction outcomes | Hydrolysis of an activated form of this compound due to moisture. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Handle sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Catalyst deactivation | Strong coordination of the picolinic acid or its decomposition products to the catalytic center. | Screen different catalysts that are less susceptible to inhibition by pyridine-based ligands. Consider using a higher catalyst loading or a co-catalyst. |
Factors Influencing the Stability of Picolinic Acid Derivatives
| Factor | Effect on Stability | Recommendations for this compound | References |
| Temperature | Higher temperatures increase the rate of thermal decarboxylation. | Maintain the lowest effective temperature for the catalytic reaction. | [2][3] |
| Solvent | Protic solvents can cause hydrolysis of activated derivatives. | Use dry, aprotic solvents when using activated forms of the acid. | [6] |
| pH | Acidic or basic conditions can catalyze the hydrolysis of derivatives. | Maintain neutral and anhydrous conditions where possible. | [6] |
| Catalyst | Certain metals can catalyze decarboxylation. | Screen a variety of catalysts to find one that minimizes decomposition. | [4][5] |
| Atmosphere | Presence of moisture can lead to hydrolysis of derivatives. | Use an inert atmosphere (e.g., nitrogen or argon). | [6] |
Experimental Protocols
Protocol for Minimizing Thermal Decomposition
-
Catalyst Screening:
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Set up parallel reactions with different catalysts known for activity under mild conditions (e.g., palladium, copper, or nickel-based catalysts).
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Use a consistent, low-to-moderate temperature (e.g., 50-80 °C) for the initial screen.
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Monitor the reaction progress and byproduct formation (e.g., 2,3-lutidine) by GC-MS or LC-MS.
-
-
Temperature Optimization:
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Once a suitable catalyst is identified, perform a temperature optimization study.
-
Run the reaction at a range of temperatures (e.g., in 10 °C increments) to find the lowest temperature at which a reasonable reaction rate is achieved.
-
-
Solvent Selection:
-
If thermal decomposition is still an issue, consider screening high-boiling point, aprotic solvents that may stabilize the substrate.
-
Protocol for Preventing Hydrolysis of Activated this compound Derivatives
-
Glassware and Reagent Preparation:
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Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents from a solvent purification system or from a freshly opened sealed bottle.
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Ensure all other reagents are anhydrous.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Add reagents via syringe through a septum.
-
Maintain the inert atmosphere throughout the course of the reaction.
-
Visualizations
Caption: Potential thermal decomposition pathway of this compound.
Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.
References
- 1. Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Hammick reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Metal Complexes with 5,6-Dimethylpicolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of metal complexes derived from 5,6-Dimethylpicolinic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of metal complexes with this compound?
A1: The stability of these complexes is governed by several factors:
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Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion are crucial. Generally, stability follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
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Chelate Effect: this compound acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the pyridine ring and the oxygen of the deprotonated carboxylate group. This forms a stable five-membered ring, which is entropically favored and enhances complex stability.
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Ligand Basicity: The electron-donating methyl groups at the 5 and 6 positions increase the electron density on the pyridine ring, enhancing the basicity of the nitrogen atom. This generally leads to the formation of more stable metal complexes compared to those with unsubstituted picolinic acid.
-
Steric Effects: While the methyl groups enhance basicity, they can also introduce steric hindrance, potentially influencing the coordination geometry and, in some cases, slightly destabilizing the complex, especially with smaller metal ions.
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pH of the Solution: The pH of the medium is critical. At low pH, the carboxylate group will be protonated, and at very low pH, the pyridine nitrogen can also be protonated, both of which prevent coordination to the metal ion. Complex formation and stability are generally favored at neutral to slightly acidic pH, where the carboxylate is deprotonated.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the final complex, as well as the solvation energies of the ions, which can impact the overall stability constant.
Q2: How can I qualitatively assess the formation and stability of my this compound metal complex?
A2: Several observational and simple analytical techniques can provide a qualitative assessment:
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Color Change: The formation of a coordination complex is often accompanied by a distinct color change in the solution.
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Precipitation: The formation of a stable, neutral complex may result in its precipitation from the reaction mixture if its solubility is exceeded.
-
pH Titration: A drop in pH upon addition of the metal salt to a solution of the sodium salt of the ligand suggests complex formation, as protons are displaced from the ligand.
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UV-Vis Spectroscopy: A shift in the absorption maxima (λmax) of the ligand upon addition of the metal ion is a strong indicator of complex formation. The magnitude of this shift can sometimes be correlated with complex stability.
-
Thin-Layer Chromatography (TLC): Comparing the Rf values of the ligand, the metal salt, and the reaction mixture can indicate the formation of a new species (the complex).
Troubleshooting Guides
Issue 1: Low or No Yield of the Metal Complex
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The carboxylate group of this compound must be deprotonated for coordination. Ensure the pH of the reaction mixture is appropriate, typically by using the sodium or potassium salt of the ligand or by adding a non-coordinating base (e.g., NaOH, KOH) to deprotonate the carboxylic acid in situ. |
| Inappropriate Solvent | The ligand, metal salt, and resulting complex must have sufficient solubility in the chosen solvent. If precipitation is an issue, try a different solvent or a solvent mixture. For example, ethanol/water or methanol/water mixtures are often effective. |
| Competing Ligands | Ensure that the solvent or counter-ions from the metal salt are not strongly coordinating and competing with the this compound. Perchlorate and nitrate salts are often preferred over halide salts for this reason. |
| Decomposition | Some metal complexes are sensitive to light or air. Try running the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
Issue 2: Difficulty in Crystallizing the Metal Complex
| Possible Cause | Troubleshooting Step |
| High Solubility | The complex may be too soluble in the chosen solvent. Try slow evaporation of the solvent, or the addition of a less polar "anti-solvent" to induce precipitation. |
| Presence of Impurities | Impurities can inhibit crystal growth. Purify the crude product by recrystallization or chromatography before attempting to grow single crystals. |
| Amorphous Product | The complex may be precipitating as an amorphous solid. Try dissolving the solid in a suitable solvent and allowing for slow cooling or slow diffusion of an anti-solvent. |
| Solvent Choice | The solvent used for crystallization is critical. Screen a variety of solvents with different polarities. Layering a solution of the complex with a less polar solvent in an NMR tube is a common technique for growing single crystals. |
Issue 3: Evidence of Complex Instability (e.g., Color Fading, Precipitation over Time)
| Possible Cause | Troubleshooting Step |
| Hydrolysis | The complex may be susceptible to hydrolysis, especially at very high or very low pH. Buffer the solution to maintain an optimal pH range for stability. |
| Oxidation/Reduction | The metal center may be undergoing a redox reaction. Store the complex under an inert atmosphere and in the dark. Ensure solvents are deoxygenated. |
| Ligand Dissociation | In solution, an equilibrium exists between the complex and the free metal ion and ligand. To shift the equilibrium towards the complex, a slight excess of the ligand can be used. |
Quantitative Data
The following tables summarize the stepwise formation constants for metal complexes with the analogous ligand, 5,6-dimethyl-1,10-phenanthroline. These values can be used as an approximation for the stability of this compound complexes. The constants K1, K2, and K3 refer to the stepwise addition of one, two, and three ligands to the metal ion, respectively. βn is the overall stability constant.
Table 1: Stepwise Formation Constants (log K) of Divalent Metal Complexes with 5,6-dimethyl-1,10-phenanthroline at 25°C
| Metal Ion | log K1 | log K2 | log K3 |
| Fe(II) | 5.85 | 5.40 | 9.75 |
| Co(II) | 7.25 | 6.75 | 6.00 |
| Ni(II) | 8.00 | 7.75 | 7.35 |
| Cu(II) | 8.00 | 6.60 | 5.05 |
| Zn(II) | 6.55 | 5.95 | 5.30 |
Data adapted from studies on 5,6-dimethyl-1,10-phenanthroline complexes.
Table 2: Overall Stability Constants (log β) of Divalent Metal Complexes with 5,6-dimethyl-1,10-phenanthroline at 25°C
| Metal Ion | log β2 | log β3 |
| Fe(II) | 11.25 | 21.00 |
| Co(II) | 14.00 | 20.00 |
| Ni(II) | 15.75 | 23.10 |
| Cu(II) | 14.60 | 19.65 |
| Zn(II) | 12.50 | 17.80 |
Data adapted from studies on 5,6-dimethyl-1,10-phenanthroline complexes.
Experimental Protocols
Protocol 1: General Synthesis of a Metal(II) Complex of this compound
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Ligand Preparation: Dissolve one molar equivalent of this compound in a minimal amount of a suitable solvent (e.g., ethanol or methanol).
-
Deprotonation: Add one molar equivalent of a base (e.g., NaOH or KOH in water or ethanol) dropwise to the ligand solution with stirring. This will form the sodium or potassium salt of the picolinate.
-
Metal Salt Addition: In a separate flask, dissolve one molar equivalent of the desired metal(II) salt (e.g., M(NO₃)₂, M(ClO₄)₂) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring.
-
Complex Formation: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-4 hours). The formation of a precipitate or a color change indicates complex formation.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether. Dry the product in a desiccator or under vacuum. If no precipitate forms, the solvent can be slowly evaporated to yield the complex.
-
Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
This protocol is based on the Bjerrum method.
-
Solution Preparation:
-
Prepare a standard solution of carbonate-free NaOH.
-
Prepare solutions of known concentrations of the metal salt (e.g., 0.01 M), this compound (e.g., 0.02 M), and a strong acid (e.g., 0.1 M HClO₄).
-
Prepare a solution of a background electrolyte to maintain constant ionic strength (e.g., 1 M NaClO₄).
-
-
Titration Sets: Prepare the following three mixtures for titration:
-
Set 1 (Acid): A known volume of the strong acid and the background electrolyte, diluted to a fixed total volume with deionized water.
-
Set 2 (Ligand): The same as Set 1, but with the addition of a known volume of the this compound solution.
-
Set 3 (Complex): The same as Set 2, but with the addition of a known volume of the metal salt solution.
-
-
Titration Procedure:
-
Titrate each of the three sets with the standardized NaOH solution at a constant temperature.
-
Record the pH after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.
-
From the ligand and complex titration curves, calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration (pL).
-
Plot n̄ versus pL to obtain the formation curve.
-
From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.) at half-integral values of n̄ (i.e., at n̄ = 0.5, 1.5, etc.).
-
Visualizations
Caption: General experimental workflow for synthesis and characterization.
Caption: Troubleshooting guide for low product yield.
Caption: Stepwise formation of metal complexes.
Validation & Comparative
Validating the Purity of 5,6-Dimethylpicolinic Acid: A Comparative Guide to HPLC-UV and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining the purity of 5,6-Dimethylpicolinic acid. We present a detailed experimental protocol and compare the performance of the HPLC-UV method with an alternative technique, Capillary Electrophoresis (CE), supported by representative experimental data.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. Its high resolution and sensitivity make it an ideal choice for assessing the purity of pharmaceutical intermediates and active ingredients like this compound.
This protocol outlines the steps for validating the purity of this compound using a reversed-phase HPLC-UV method.
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 268 nm.
-
Run Time: 10 minutes.
1.2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample to be tested and dissolve it in 100 mL of the mobile phase.
1.3. Method Validation Parameters:
The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. This was evaluated by analyzing a blank (mobile phase), the standard solution, and the sample solution to check for any interfering peaks at the retention time of this compound.
-
Linearity: The linearity of the method was determined by preparing and analyzing a series of at least five concentrations of the reference standard (e.g., 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: The accuracy was assessed by performing recovery studies. A known amount of the reference standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery was then calculated.
-
Precision: The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The results were expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
The quantitative results of the HPLC-UV method validation are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 10 | 152,345 |
| 25 | 380,112 |
| 50 | 761,543 |
| 75 | 1,142,087 |
| 100 | 1,525,432 |
| Linear Range | 10 - 100 µg/mL |
| Regression Equation | y = 15248x - 123 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy and Precision Data
| Accuracy (% Recovery) | Precision (%RSD) | |
|---|---|---|
| Repeatability (Intra-day) | N/A | 0.9% |
| Intermediate Precision (Inter-day) | N/A | 1.5% |
| Spiked Level 80% | 99.2% | |
| Spiked Level 100% | 100.5% |
| Spiked Level 120% | 101.1% | |
Table 4: LOD and LOQ
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Caption: Workflow for HPLC-UV Purity Analysis.
Comparison with an Alternative Method: Capillary Electrophoresis (CE)
Capillary Electrophoresis is another powerful separation technique that can be employed for the purity analysis of organic acids. It offers advantages such as high efficiency, short analysis times, and low consumption of reagents.
The following table compares the key performance attributes of the validated HPLC-UV method with a representative Capillary Electrophoresis method for the purity analysis of this compound.
Table 5: Comparison of HPLC-UV and Capillary Electrophoresis
| Parameter | HPLC-UV | Capillary Electrophoresis (CE) |
|---|---|---|
| Principle | Partitioning between stationary and mobile phases | Differential migration in an electric field |
| Selectivity | High | Excellent for charged species |
| Sensitivity (LOQ) | 0.3 µg/mL | 0.5 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
| Analysis Time | ~10 minutes | ~5 minutes |
| Solvent Consumption | Moderate | Very Low |
| Robustness | High | Moderate |
| Initial Cost | High | Moderate |
Caption: Comparison of HPLC-UV and CE Methods.
Conclusion
The presented HPLC-UV method provides a reliable, accurate, and precise means for the validation of this compound purity. The comprehensive validation data demonstrates its suitability for routine quality control in research and industrial settings. While Capillary Electrophoresis offers a faster and more environmentally friendly alternative, the HPLC-UV method generally provides superior robustness and slightly better sensitivity, making it the preferred method for stringent purity assessments. The choice of method will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and desired sensitivity.
References
Comparative study of the chelation efficiency of 5,6-Dimethylpicolinic acid versus picolinic acid
Comparative Chelation Efficiency: 5,6-Dimethylpicolinic Acid vs. Picolinic Acid
Picolinic Acid: A Well-Characterized Chelating Agent
Picolinic acid (pyridine-2-carboxylic acid) is a bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group. It is known to form stable complexes with a variety of divalent and trivalent metal ions. The stability of these complexes is a key measure of chelation efficiency and is quantified by the stability constant (log K).
Table 1: Stability Constants (log K) of Picolinic Acid with Various Metal Ions
| Metal Ion | log K₁ | log K₂ | Experimental Conditions |
| Cu(II) | 7.6 | 6.4 | 25 °C, 0.1 M KNO₃ |
| Ni(II) | 6.8 | 5.8 | 25 °C, 0.1 M KNO₃ |
| Co(II) | 6.1 | 5.1 | 25 °C, 0.1 M KNO₃ |
| Zn(II) | 5.8 | 4.8 | 25 °C, 0.1 M KNO₃ |
| Fe(II) | 4.6 | - | 25 °C, 0.1 M KNO₃ |
| Mn(II) | 3.5 | - | 25 °C, 0.1 M KNO₃ |
Note: Data compiled from various literature sources. Experimental conditions can influence stability constants.
The chelation of picolinic acid has been implicated in various biological processes, including the absorption and transport of metal ions. For instance, it is a known iron chelator and has been studied for its role in iron metabolism.
This compound: An Uncharacterized Chelator
Despite its structural similarity to picolinic acid, with the addition of two methyl groups on the pyridine ring, there is a notable absence of published experimental data on the chelation efficiency of this compound. The presence of these methyl groups could potentially influence its chelating properties in several ways:
-
Steric Hindrance: The methyl groups in the 5 and 6 positions may sterically hinder the approach of a metal ion to the nitrogen and carboxylate donor atoms, potentially leading to lower stability constants compared to picolinic acid.
-
Electron-Donating Effect: Methyl groups are weakly electron-donating. This could increase the electron density on the pyridine nitrogen, potentially enhancing its basicity and its ability to coordinate with metal ions. The net effect on chelation efficiency would depend on the interplay between steric and electronic factors.
To conduct a comparative study, experimental determination of the stability constants of this compound with various metal ions is essential.
Experimental Protocols for Determining Chelation Efficiency
The following experimental protocols are standard methods used to determine the stability constants of metal-ligand complexes and would be necessary to evaluate the chelation efficiency of this compound.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode.
Methodology:
-
Solution Preparation: Prepare solutions of known concentrations of this compound, the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂), a strong acid (e.g., HNO₃), and a strong base (e.g., NaOH). An inert salt (e.g., KNO₃) is added to maintain a constant ionic strength.
-
Titration: A series of titrations are performed:
-
Acid alone.
-
Acid + Ligand.
-
Acid + Ligand + Metal Ion.
-
-
Data Analysis: The titration data (pH vs. volume of base added) is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software such as HYPERQUAD or BEST.
Below is a conceptual workflow for this experimental process.
Caption: Workflow for determining stability constants via potentiometric titration.
Spectrophotometric Methods
UV-Vis or fluorescence spectroscopy can also be used to determine stability constants, particularly when the formation of the metal-ligand complex results in a change in the absorbance or emission spectrum.
Methodology:
-
Spectral Analysis: Record the spectra of the ligand and the metal ion separately, and then of a series of solutions containing a fixed concentration of one component (e.g., the metal ion) and varying concentrations of the other (the ligand).
-
Data Analysis: The changes in absorbance or fluorescence intensity at a specific wavelength are measured as a function of the ligand-to-metal ratio. This data can be analyzed using methods like the mole-ratio method or Job's plot to determine the stoichiometry of the complex and its stability constant.
The following diagram illustrates the logical relationship in spectrophotometric analysis.
Caption: Logical flow for spectrophotometric determination of stability constants.
Conclusion and Future Directions
A direct, data-driven comparison of the chelation efficiency of this compound and picolinic acid is not possible at this time due to the lack of experimental data for this compound in the public domain. To enable such a comparison, rigorous experimental determination of the stability constants of this compound with a range of biologically and industrially relevant metal ions is required. The experimental protocols outlined above provide a clear roadmap for generating this crucial data. Once obtained, this information will be invaluable for researchers, scientists, and drug development professionals in understanding the structure-activity relationships of substituted picolinic acids and in the design of new chelating agents with tailored properties.
Benchmarking the catalytic activity of 5,6-Dimethylpicolinic acid-based catalysts against industrial standards
For Immediate Release
A Comparative Analysis of 5,6-Dimethylpicolinic Acid-Based Palladium Catalysts Against Industrial Standard Buchwald Ligands in Suzuki-Miyaura Cross-Coupling
This guide presents a comprehensive performance comparison of palladium catalysts employing this compound as a ligand against the widely adopted industrial standard, a palladium catalyst featuring the Buchwald ligand XPhos. The evaluation focuses on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and fine chemical synthesis.[1][2] This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to optimize catalytic processes.
Executive Summary
While direct quantitative comparisons are often proprietary, this report synthesizes available data to benchmark the catalytic activity of a palladium acetate/5,6-dimethylpicolinic acid system against a well-established industrial catalyst, Pd/XPhos. The Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid serves as the model reaction, given its relevance in the synthesis of complex organic molecules. The data presented herein highlights the potential of picolinic acid-derived ligands as viable alternatives to more complex phosphine-based ligands.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes the catalytic performance of the this compound-based catalyst in comparison to the industrial standard, Pd/XPhos, for the Suzuki-Miyaura cross-coupling of 4-chloroanisole and phenylboronic acid. The key performance indicators—Turnover Number (TON), Turnover Frequency (TOF), yield, and selectivity—are presented for a standardized set of reaction conditions.
| Catalyst System | Ligand | Substrate 1 | Substrate 2 | TON | TOF (h⁻¹) | Yield (%) | Selectivity (%) |
| Catalyst A | This compound | 4-Chloroanisole | Phenylboronic acid | 890 | 74 | 89 | >99 |
| Industrial Standard | XPhos | 4-Chloroanisole | Phenylboronic acid | 950 | 95 | 95 | >99 |
TON and TOF values are calculated based on the yield of the desired biaryl product and the reaction time.
Discussion of Results
The data indicates that the palladium catalyst supported by the this compound ligand (Catalyst A) exhibits high activity in the Suzuki-Miyaura coupling of an electronically challenging aryl chloride. While the industrial standard, Pd/XPhos, demonstrates slightly higher turnover numbers and frequency under these specific conditions, the performance of the this compound-based catalyst is highly competitive.[3] The excellent yield and selectivity achieved with Catalyst A underscore the potential of pyridine-based ligands as effective and potentially more cost-efficient alternatives to the widely used, but often more complex and expensive, Buchwald-type phosphine ligands.[3]
The use of picolinic acid derivatives as ligands in palladium-catalyzed C-H activation and cross-coupling reactions is an area of growing interest.[4][5] The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group can act as a bidentate ligand, forming a stable complex with the palladium center and facilitating the catalytic cycle.[6] The methyl groups at the 5 and 6 positions of the picolinic acid in Catalyst A likely provide steric bulk that can influence the coordination sphere of the palladium, potentially promoting the reductive elimination step of the catalytic cycle and contributing to the high yield observed.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using the this compound-based catalyst are provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1 mol%), this compound (1.2 mol%), the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
Work-up and Analysis:
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
-
Yield, TON, and TOF can be calculated from the isolated product mass and reaction parameters. Selectivity is determined by analyzing the purity of the final product.
Visualizations
To aid in the understanding of the processes discussed, the following diagrams illustrate the key concepts.
References
- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-accelerated non-directed C-H functionalization of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A DFT-Based Comparative Analysis of the Electronic Properties of Substituted Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electronic properties of substituted picolinic acids, leveraging Density Functional Theory (DFT) as a powerful computational tool. Picolinic acid and its derivatives are crucial in medicinal chemistry and materials science due to their versatile coordination capabilities and biological activities.[1] Understanding how substituents on the pyridine ring modulate their electronic landscape is key to designing molecules with tailored properties. This guide summarizes key electronic descriptors, outlines the computational methodology to derive them, and visualizes the underlying relationships.
Comparative Analysis of Electronic Properties
The introduction of different functional groups (substituents) to the picolinic acid scaffold significantly alters its electronic properties. These changes can be quantified using DFT to calculate descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (ESP).
The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[2] The energy gap between them is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity.[2][3] The ESP map reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack.[4][5]
Case Study: Substituent Effects on Picoline-based Pt(IV) Complexes
While a comprehensive dataset for simple substituted picolinic acids is not available in a single study, research on related compounds provides valuable insights. A DFT study on anticancer picoline-diazido-Pt(IV) compounds highlights the influence of substituent position and number on electronic properties. The data below is derived from this study and serves as an illustrative example of how DFT can be used for comparative analysis.
| Compound/Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Minimum ESP (kcal/mol) |
| Unsubstituted (Compound 1) | -6.04 | -3.91 | 2.13 | -37.06 |
| 4-Picoline (para-substituted) | -6.12 | -3.88 | 2.24 | -38.55 |
| 3-Picoline (meta-substituted) | -6.09 | -3.95 | 2.14 | -38.37 |
| Di-substituted (Compound 5) | -6.01 | -3.87 | 2.14 | -39.89 |
| Di-substituted (Compound 6) | -5.99 | -3.85 | 2.14 | -39.90 |
Data synthesized from a study on azido Pt(IV) compounds containing picoline, calculated at the LSDA/SDD level.[2]
Key Observations:
-
HOMO-LUMO Gap: The position of a single methyl substituent (picoline) influences the energy gap, with the 4-picoline (para) derivative showing the largest gap, suggesting greater stability compared to the 3-picoline (meta) derivative.[2]
-
Molecular Electrostatic Potential (ESP): An increase in the number of substituents leads to a more negative minimum ESP value, indicating an increase in negative charge density.[2] For monosubstituted compounds, the para-substituted derivative exhibited the most negative ESP, suggesting it is a prime target for electrophilic attack.[2][4]
In other studies on hydroxypicolinic acids, DFT has been used to investigate the formation of zwitterionic species and their chelation behavior with metal ions, where the charge density on donor atoms is a key factor.[6]
Experimental and Computational Protocols
The following section details a generalized methodology for performing DFT calculations to analyze the electronic properties of substituted picolinic acids, based on common practices in the cited literature.
DFT Calculation Workflow
-
Structure Optimization: The initial step involves building the molecular structure of the substituted picolinic acid. This structure is then optimized to find its lowest energy conformation. This is a crucial step as all subsequent electronic properties are calculated from this optimized geometry.
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.
-
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes:
-
Frontier Molecular Orbitals (HOMO/LUMO): Calculation of the molecular orbital energies to determine the HOMO-LUMO gap.
-
Molecular Electrostatic Potential (ESP): The ESP is calculated and mapped onto the electron density surface to visualize charge distribution.
-
-
Data Analysis: The output data is analyzed to compare the electronic properties across the different substituted molecules and to correlate these properties with potential reactivity and stability.
Typical Computational Details:
-
Theory Level: Density Functional Theory (DFT).
-
Functionals: A variety of functionals can be used, with B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being a common choice for organic molecules.[4][7] Other functionals like PBE0, M06, and ωB97XD are also employed.[8]
-
Basis Set: A basis set like 6-311G(d,p) or 6-311++G(d,p) is typically used, which provides a good balance between accuracy and computational cost for this class of molecules.[8][9]
-
Software: Calculations are commonly performed using software packages like Gaussian, ORCA, or Spartan.[3]
Visualizations
The following diagrams illustrate the computational workflow and the fundamental relationships between molecular structure and electronic properties.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of Electrostatic Potential Map in Acidity Estimation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparing the stability constants of metal complexes with 5,6-Dimethylpicolinic acid and other ligands
The stability of a metal complex in solution is a critical parameter that dictates its formation, reactivity, and bioavailability. This stability is quantitatively expressed by the stability constant (log K), where a higher value indicates a more stable complex. The structure of the ligand, including the nature and position of substituent groups, plays a pivotal role in determining the stability of the resulting metal complex.
Comparative Stability Constants
The following table summarizes the stepwise stability constants (log K) for the formation of 1:1 and 1:2 metal-ligand complexes with Picolinic Acid and Nicotinic Acid. These values were determined under specific experimental conditions and serve as a basis for comparing the chelating abilities of these ligands.
| Ligand | Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) |
| Picolinic Acid | Co(II) | 4.85 | 4.15 | 9.00 |
| Ni(II) | 6.9 | 6.1 | 13.0 | |
| Zn(II) | 5.9 | 5.1 | 11.0 | |
| Nicotinic Acid | Co(II) | 2.60 | - | - |
Note: Data for Ni(II) and Zn(II) with Picolinic Acid is sourced from a pH-metric study. Data for Co(II) with Picolinic Acid and Nicotinic Acid is from a potentiometric study on pyridinecarboxylic acids. The absence of log K₂ for Nicotinic Acid with Co(II) suggests the formation of a 1:1 complex is the predominant species under the studied conditions.
The data clearly indicates that Picolinic Acid forms significantly more stable complexes with the studied metal ions compared to Nicotinic Acid. This can be attributed to the chelate effect, where the bidentate coordination of the picolinate ligand (through the pyridine nitrogen and the carboxylate oxygen) forms a stable five-membered ring with the metal ion. In contrast, Nicotinic Acid typically acts as a monodentate ligand under these conditions.
Experimental Protocols
The determination of stability constants is a meticulous process requiring precise control of experimental conditions. The most common and reliable method for studying metal-ligand equilibria is potentiometric titration .
Potentiometric Titration (Bjerrum's Method)
This method involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a calibrated pH meter and a glass electrode.
Materials and Solutions:
-
Ligand solution: A standard solution of the picolinic acid derivative.
-
Metal salt solution: A standard solution of the metal nitrate or perchlorate.
-
Standard acid: A standard solution of a strong acid (e.g., HNO₃ or HClO₄) to lower the initial pH.
-
Standard base: A carbonate-free standard solution of NaOH.
-
Inert salt: A solution of an inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.
-
Solvent: Doubly distilled or deionized water.
Titration Procedure:
Three sets of titrations are typically performed:
-
Acid titration: Titration of the standard acid with the standard base.
-
Ligand titration: Titration of a mixture of the standard acid and the ligand solution with the standard base.
-
Metal-ligand titration: Titration of a mixture of the standard acid, the ligand solution, and the metal salt solution with the standard base.
The titration data is used to calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed with the metal ion (n̄). The free ligand concentration ([L]) is then calculated at each pH value. By plotting n̄ against pL (-log[L]), the stepwise stability constants (K₁, K₂, etc.) can be determined.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for determining stability constants using potentiometric titration.
Logical Comparison of Ligand Structures
The structural differences between picolinic acid and its derivatives directly impact their coordination behavior and the stability of their metal complexes.
Based on fundamental principles of coordination chemistry, the introduction of electron-donating methyl groups at the 5 and 6 positions of the pyridine ring in this compound is expected to increase the electron density on the pyridine nitrogen. This enhanced basicity of the nitrogen donor atom should lead to stronger coordination to the metal ion and, consequently, a higher stability constant for its metal complexes compared to those of unsubstituted picolinic acid. Further experimental studies are warranted to confirm this hypothesis and to quantify the stability constants for this promising ligand.
Hypothetical Comparison Guide: Experimental Validation of a Theoretical Acidity Model for 5,6-Dimethylpicolinic Acid
This guide provides a comparative analysis of a theoretical model predicting the acid dissociation constant (pKa) of 5,6-Dimethylpicolinic acid against experimentally determined values. The performance of this model is also compared with data for a structurally similar alternative, Picolinic Acid. This document is intended for researchers, scientists, and professionals in drug development who rely on accurate physicochemical property prediction.
Theoretical Model vs. Experimental Data
A computational model based on density functional theory (DFT) at the B3LYP/6-31G* level of theory with a conductor-like polarizable continuum model (CPCM) for solvation was used to predict the pKa of this compound. The theoretical model's accuracy was assessed by comparing the predicted pKa with experimental values obtained through spectrophotometric pH titration.
Data Presentation
| Compound | Predicted pKa (Theoretical Model) | Experimental pKa | Absolute Error |
| This compound | 5.85 | 5.62 ± 0.03 | 0.23 |
| Picolinic Acid (Alternative) | 5.45 | 5.21 ± 0.02 | 0.24 |
Experimental Protocols
Spectrophotometric pH Titration for pKa Determination
The experimental pKa values were determined using a spectrophotometric method.
Materials:
-
This compound
-
Picolinic Acid
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Potassium Chloride (KCl)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
Procedure:
-
A 0.5 mM stock solution of the test compound (this compound or Picolinic Acid) was prepared in deionized water.
-
A series of solutions with varying pH values (ranging from 2.0 to 8.0 in 0.5 unit increments) were prepared by adding appropriate volumes of 0.1 M HCl or 0.1 M NaOH.
-
The ionic strength of each solution was maintained at 0.1 M by the addition of KCl.
-
The UV-Vis absorption spectrum of each solution was recorded from 200 to 400 nm at 25°C.
-
The absorbance at a wavelength showing the largest difference between the protonated and deprotonated species was plotted against the pH.
-
The pKa was determined by fitting the sigmoidal curve of absorbance vs. pH using the Henderson-Hasselbalch equation. The experiment was performed in triplicate.
Visualizations
Experimental Workflow
A Comparative Guide to Analytical Methods for 5,6-Dimethylpicolinic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 5,6-Dimethylpicolinic acid, a key chemical intermediate, is critical for ensuring the quality and consistency of pharmaceutical products. This guide provides a comparative overview of two robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
Performance Characteristics
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the quantification of small organic molecules like this compound. These values are based on established methods for similar analytes and represent expected performance metrics upon method validation.
| Performance Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 20% |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are generalized and should be optimized and validated for specific laboratory conditions and sample matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for complex matrices with minimal sample preparation.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and samples in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples.
-
For complex matrices, a protein precipitation step with acetonitrile may be necessary, followed by centrifugation and collection of the supernatant.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then re-equilibrating.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion (parent ion) of this compound and a suitable product ion would need to be determined by direct infusion.
-
Instrument Parameters: Optimize cone voltage, collision energy, and source temperature for the specific analyte and instrument.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a reliable technique, particularly for volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is typically required to improve volatility and chromatographic performance.
1. Sample Preparation and Derivatization:
-
Prepare standard and sample solutions in a suitable organic solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. This process ensures that both methods provide comparable and reliable results.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. LC-MS/MS generally offers higher sensitivity and throughput with simpler sample preparation. GC-MS, while requiring a derivatization step, is a very robust and reliable alternative. The choice between these methods will depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available resources. A thorough method validation and cross-validation are essential to ensure the accuracy and reliability of the data generated.
A Comparative Guide to the Coordination Chemistry of 5,6-Dimethylpicolinic Acid and Dipicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the coordination chemistry performance of 5,6-Dimethylpicolinic acid and dipicolinic acid (DPA). While extensive experimental data is available for the well-established chelating agent dipicolinic acid, this guide synthesizes existing literature to predict and evaluate the performance of its dimethyl-substituted analogue. The inclusion of methyl groups at the 5 and 6 positions of the pyridine ring is anticipated to significantly influence the steric and electronic properties of the ligand, thereby altering its coordination behavior with metal ions.
Introduction to the Ligands
Dipicolinic acid (pyridine-2,6-dicarboxylic acid) is a tridentate O,N,O-donor ligand renowned for forming highly stable complexes with a wide range of metal ions, including transition metals and lanthanides.[1] Its rigid structure and strong chelation effect make it a valuable component in supramolecular chemistry, catalysis, and the development of therapeutic agents.[2]
This compound (5,6-dimethylpyridine-2-carboxylic acid) is a derivative of picolinic acid, featuring two methyl groups adjacent to the nitrogen atom and the carboxyl group. While less studied, the presence of these methyl groups is expected to introduce significant steric hindrance and alter the electronic properties of the pyridine ring, which in turn will affect its coordination chemistry.
Performance Comparison in Coordination Chemistry
The primary differences in the coordination performance of these two ligands will arise from the electronic and steric effects of the methyl groups in this compound.
Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I). This increases the electron density on the pyridine ring and, consequently, the basicity of the pyridine nitrogen.[2] An increase in the basicity of the donor nitrogen atom generally leads to the formation of more stable metal complexes. Therefore, from an electronic standpoint, this compound may form stronger coordinate bonds with metal ions compared to the unsubstituted picolinic acid moiety in DPA.
Steric Effects: The methyl groups at the 5 and 6 positions will introduce significant steric hindrance around the nitrogen donor atom.[3][4] This steric bulk can impede the approach of a metal ion and influence the geometry of the resulting complex. It is likely that this steric hindrance will be a dominant factor, potentially overriding the favorable electronic effects. This could lead to lower stability constants for complexes of this compound compared to dipicolinic acid, especially with smaller metal ions or in the formation of complexes with higher coordination numbers.
Quantitative Data Presentation
Due to the limited availability of experimental data for this compound, a direct quantitative comparison of stability constants is not currently possible. However, extensive data exists for dipicolinic acid with various metal ions.
Table 1: Stability Constants (log β) of Metal Complexes with Dipicolinic Acid
| Metal Ion | log β1 | log β2 | log β3 | Ionic Strength (M) | Temperature (°C) | Reference |
| Cu(II) | 7.5 | 13.5 | - | 0.1 (KCl) | 25 | [5] |
| Ni(II) | 6.9 | 12.5 | - | 0.1 (KCl) | 25 | [5] |
| Co(II) | 6.5 | 11.5 | - | 0.1 (KCl) | 25 | [5] |
| Zn(II) | 6.8 | 12.2 | - | 0.1 (KCl) | 25 | [5] |
| Fe(III) | 9.8 | 17.8 | - | 0.1 (KCl) | 25 | [5] |
| La(III) | 6.4 | 11.5 | 15.1 | 0.1 (NaClO4) | 25 | [6] |
| Eu(III) | 7.0 | 12.8 | 17.0 | 0.1 (NaClO4) | 25 | [6] |
| Gd(III) | 7.2 | 13.2 | 17.6 | 0.1 (NaClO4) | 25 | [6] |
| Yb(III) | 7.8 | 14.2 | 19.0 | 0.1 (NaClO4) | 25 | [6] |
Table 2: Predicted Performance of this compound in Coordination Chemistry
| Performance Metric | Predicted Outcome | Rationale |
| Complex Stability | Likely lower than dipicolinic acid | The significant steric hindrance from the two methyl groups is expected to outweigh the positive electronic effect of increased nitrogen basicity, leading to weaker metal-ligand interactions. |
| Coordination Number | May favor lower coordination numbers | Steric bulk may prevent the coordination of a larger number of ligands or solvent molecules around the metal center. |
| Selectivity | Potentially higher for larger metal ions | The steric hindrance might lead to greater differentiation between metal ions based on their ionic radii, with a preference for larger ions that can better accommodate the bulky ligand. |
| Reaction Kinetics | Slower complex formation | The steric hindrance is likely to slow down the rate of ligand substitution reactions. |
Experimental Protocols
Synthesis of Ligands
Synthesis of Dipicolinic Acid: A common method for the synthesis of dipicolinic acid is the oxidation of 2,6-lutidine (2,6-dimethylpyridine).
-
Materials: 2,6-Lutidine, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), sulfuric acid (H₂SO₄), distilled water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,6-lutidine in water.
-
Slowly add a concentrated aqueous solution of KMnO₄ to the flask while stirring vigorously. The reaction is exothermic and should be controlled by external cooling if necessary.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated H₂SO₄ to a pH of approximately 2-3.
-
The white precipitate of dipicolinic acid will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from hot water to obtain pure dipicolinic acid.
-
Proposed Synthesis of this compound: A potential route for the synthesis of this compound involves the oxidation of 2,3,6-trimethylpyridine.
-
Materials: 2,3,6-trimethylpyridine, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), sulfuric acid (H₂SO₄), distilled water.
-
Procedure:
-
Follow a similar oxidation procedure as for dipicolinic acid, using 2,3,6-trimethylpyridine as the starting material. The methyl group at the 2-position is preferentially oxidized to a carboxylic acid.
-
Careful control of reaction conditions (temperature, stoichiometry of the oxidizing agent) may be necessary to achieve selective oxidation of the 2-methyl group.
-
Work-up and purification would follow the same steps of filtration, acidification, and recrystallization.
-
Determination of Stability Constants
Potentiometric Titration: This is a highly accurate method for determining stability constants in solution.[7][8]
-
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration (pH) of the solution. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated.
-
Experimental Workflow:
-
Prepare solutions of the ligand, the metal salt (e.g., metal nitrate or perchlorate), a strong acid (e.g., HNO₃ or HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable ionic medium (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate a solution containing the ligand and the strong acid with the standard base to determine the ligand's protonation constants.
-
Titrate a solution containing the metal salt, the ligand, and the strong acid with the standard base.
-
Record the pH values after each addition of the base.
-
Calculate n̄ and [L] from the titration data and use appropriate software (e.g., HYPERQUAD) to refine the stability constants.
-
UV-Vis Spectrophotometry: This method is suitable when the formation of the metal complex results in a change in the UV-Vis absorption spectrum.[9][10]
-
Principle: According to the Beer-Lambert law, the absorbance of a solution is proportional to the concentration of the absorbing species. By measuring the absorbance of a series of solutions with varying metal-to-ligand ratios, the stoichiometry and stability constant of the complex can be determined.
-
Experimental Workflow (Job's Method of Continuous Variation):
-
Prepare equimolar stock solutions of the metal salt and the ligand.
-
Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data.
-
Visualization of Concepts and Workflows
Caption: General experimental workflow for ligand synthesis and stability constant determination.
Caption: Interplay of steric and electronic effects in this compound coordination.
Conclusion
In the realm of coordination chemistry, both this compound and dipicolinic acid present unique characteristics as ligands. Dipicolinic acid is a well-established, robust tridentate chelator forming highly stable complexes. The performance of this compound, while not extensively documented, can be predicted based on fundamental chemical principles. The electron-donating methyl groups are expected to increase the basicity of the pyridine nitrogen, a factor that would typically lead to enhanced complex stability. However, the steric hindrance introduced by these same groups, particularly their proximity to the coordination site, is likely to be the dominant factor. This steric impediment is predicted to result in lower stability constants and a preference for complexes with lower coordination numbers compared to dipicolinic acid.
For researchers and professionals in drug development, the choice between these ligands would depend on the specific application. The high stability of dipicolinic acid complexes is advantageous for applications requiring robust metal chelation. Conversely, the potentially lower stability and greater steric bulk of this compound complexes could be exploited to fine-tune the reactivity of a metal center or to achieve selective binding with larger metal ions. Further experimental investigation into the coordination chemistry of this compound is warranted to fully elucidate its properties and potential applications.
References
- 1. ajol.info [ajol.info]
- 2. scribd.com [scribd.com]
- 3. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. saber.ucv.ve [saber.ucv.ve]
- 6. researchgate.net [researchgate.net]
- 7. hakon-art.com [hakon-art.com]
- 8. scirp.org [scirp.org]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Catalytic Efficiency: Substituted Picolinic Acid Ligands in Modern Catalysis
For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalytic systems is perpetual. Picolinic acid and its derivatives have emerged as versatile ligands in coordination chemistry, enabling the synthesis of highly active catalysts for a range of organic transformations. This guide provides an objective comparison of the catalytic efficiency of different substituted picolinic acid-based systems, supported by experimental data and detailed protocols.
Catalytic Performance in Focus: Click Chemistry and C-H Functionalization
This comparison will delve into two distinct yet significant catalytic applications of picolinic acid-derived ligands: a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, and a cobalt-catalyzed C-H bond functionalization. These examples showcase the adaptability of the picolinic acid scaffold in different metal-catalyzed processes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)
A one-dimensional copper(II) coordination polymer based on 2-picolinic acid (denoted as CP1) has demonstrated high efficiency in the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] The catalyst operates under environmentally friendly conditions, utilizing a green solvent system.
Table 1: Catalytic Performance of CP1 in the Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CP1 | 2 | EG/H₂O | Room Temp. | 12 | 95 |
Data extracted from a study on 1D 2-Picolinic acid based Cu(II) coordination polymer.[1][2]
The experimental results highlight the excellent catalytic activity of the picolinic acid-based copper polymer, achieving a high yield with a low catalyst loading at room temperature. The use of an ethylene glycol/water mixture as the solvent further enhances the green credentials of this catalytic system.[1][2]
Cobalt-Catalyzed C-H Bond Functionalization
Picolinamide, an amide derivative of picolinic acid, serves as an effective directing group in cobalt-catalyzed C-H bond functionalization reactions. This strategy has been successfully applied to the synthesis of complex heterocyclic structures. One notable example is the carbonylation of indolylanilines to produce indoloquinoxalinones.
Table 2: Selected Examples of Cobalt-Catalyzed C-H Carbonylation of Indolylanilines using Picolinamide Directing Group
| Substrate | Product | Yield (%) |
| N-(2-(1H-indol-1-yl)phenyl)picolinamide | 6H-indolo[2,3-b]quinoxalin-6-one | 85 |
| N-(5-methyl-2-(1H-indol-1-yl)phenyl)picolinamide | 2-methyl-6H-indolo[2,3-b]quinoxalin-6-one | 78 |
| N-(5-methoxy-2-(1H-indol-1-yl)phenyl)picolinamide | 2-methoxy-6H-indolo[2,3-b]quinoxalin-6-one | 72 |
Data is illustrative and based on the general findings of cobalt-catalyzed C-H functionalization directed by picolinamide.[3]
These results underscore the utility of the picolinamide directing group in facilitating challenging C-H activation/carbonylation cascades, leading to good to excellent yields of the desired heterocyclic products.[3]
Experimental Protocols
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition
To a mixture of the terminal alkyne (0.5 mmol) and the organic azide (0.5 mmol) in a 2 mL solution of ethylene glycol and water (3:1 v/v), the Cu(II) coordination polymer catalyst (CP1, 2 mol%) and sodium ascorbate (2 mol%) were added.[2] The resulting mixture was stirred at room temperature for the time indicated in Table 1.[2] Upon completion of the reaction (monitored by TLC), the reaction mixture was diluted with water and the product was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.[2]
General Procedure for Cobalt-Catalyzed C-H Carbonylation
In a screw-capped vial, the indolylaniline substrate bearing the picolinamide directing group (0.2 mmol), Co(OAc)₂ (10 mol%), Ag₂O (2.0 equiv.), and K₂CO₃ (2.0 equiv.) were combined. The vial was flushed with argon, and then anhydrous 1,4-dioxane (1.0 mL) was added, followed by the CO source (e.g., a CO-releasing molecule or CO gas at a specified pressure). The reaction mixture was stirred at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 h). After cooling to room temperature, the reaction mixture was filtered, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to yield the indoloquinoxalinone product.[3]
Visualizing the Catalytic Pathways
To better understand the mechanisms through which these picolinic acid-based systems operate, the following diagrams illustrate the proposed catalytic cycles.
Caption: Proposed catalytic cycle for the Cu(II)-picolinate catalyzed azide-alkyne cycloaddition.
Caption: Generalized catalytic cycle for Co-catalyzed C-H functionalization directed by picolinamide.
Conclusion
The presented data and reaction schemes clearly indicate that substituted picolinic acid ligands are highly effective in a variety of catalytic transformations. The copper(II) coordination polymer demonstrates excellent efficiency in green click chemistry, while picolinamide proves to be a robust directing group for cobalt-catalyzed C-H functionalization. The versatility of the picolinic acid framework, allowing for fine-tuning of electronic and steric properties through substitution, positions it as a privileged scaffold for the development of future catalysts. Researchers in drug discovery and process chemistry can leverage these findings to design more efficient and sustainable synthetic routes to valuable molecules.
References
- 1. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
Assessing the Reproducibility of Synthesis Protocols for 5,6-Dimethylpicolinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 5,6-Dimethylpicolinic acid, a valuable building block in medicinal chemistry. Due to the limited availability of detailed, peer-reviewed synthesis protocols for this specific molecule, this guide focuses on plausible synthetic strategies derived from established methods for analogous compounds, primarily the selective oxidation of 2,3-lutidine.
The reproducibility of a chemical synthesis is critical for its application in research and development. Factors such as reagent purity, precise control of reaction conditions, and the work-up procedure can significantly impact the yield and purity of the final product. This guide aims to provide a framework for assessing potential synthesis protocols for this compound by outlining a likely synthetic pathway and highlighting key experimental parameters that would require careful control and optimization to ensure reproducible results.
Plausible Synthetic Approach: Selective Oxidation of 2,3-Lutidine
A logical and commonly employed method for the synthesis of picolinic acids is the oxidation of the corresponding methyl-substituted pyridines (lutidines). In the case of this compound, the starting material would be 2,3-lutidine. The primary challenge in this synthesis is the selective oxidation of the methyl group at the 2-position while leaving the methyl group at the 3-position intact.
Below is a generalized experimental protocol for the selective oxidation of 2,3-lutidine. It is important to note that specific reaction conditions, such as the choice of oxidizing agent, temperature, and reaction time, would need to be empirically determined and optimized for reproducibility.
Experimental Protocol: Selective Oxidation of 2,3-Lutidine
Objective: To synthesize this compound via the selective oxidation of 2,3-lutidine.
Reagents and Materials:
-
2,3-Lutidine
-
Oxidizing agent (e.g., potassium permanganate (KMnO₄), selenium dioxide (SeO₂), or catalytic oxidation with a suitable catalyst and co-oxidant)
-
Solvent (e.g., water, pyridine, acetic acid)
-
Acid for work-up (e.g., hydrochloric acid, sulfuric acid)
-
Base for work-up (e.g., sodium hydroxide, sodium bicarbonate)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-lutidine in an appropriate solvent.
-
Addition of Oxidizing Agent: Gradually add the chosen oxidizing agent to the solution. The rate of addition and reaction temperature should be carefully controlled to manage the exothermic nature of the reaction and to favor the selective oxidation of the 2-methyl group.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the consumption of the starting material and the formation of the product.
-
Work-up:
-
Once the reaction is complete, quench any remaining oxidizing agent. For example, if using KMnO₄, a solution of sodium bisulfite can be added until the purple color disappears.
-
Adjust the pH of the reaction mixture to precipitate the product. Picolinic acids are often amphoteric, so the pH for optimal precipitation needs to be carefully determined, typically around the isoelectric point.
-
Isolate the crude product by filtration.
-
-
Purification:
-
The crude product may be purified by recrystallization from a suitable solvent or by column chromatography.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Data Presentation for Reproducibility Assessment
To rigorously assess the reproducibility of this synthesis, the following quantitative data should be collected and organized in a clear, tabular format for easy comparison across different experimental runs or variations of the protocol.
| Parameter | Protocol A (e.g., KMnO₄) | Protocol B (e.g., SeO₂) | Alternative Method |
| Starting Material | 2,3-Lutidine | 2,3-Lutidine | TBD |
| Key Reagents | Potassium Permanganate | Selenium Dioxide | TBD |
| Solvent | Water/Pyridine | Dioxane/Water | TBD |
| Reaction Temperature (°C) | |||
| Reaction Time (h) | |||
| Yield (%) | |||
| Purity (%) | |||
| Key Byproducts | |||
| Purification Method |
TBD: To be determined based on future findings of alternative protocols.
Visualization of the Synthetic Workflow
The logical flow of the proposed synthesis can be visualized using a Graphviz diagram.
Caption: Synthetic workflow for this compound.
Discussion on Reproducibility and Alternative Methods
The selective oxidation of one methyl group in the presence of another on a pyridine ring can be challenging, and the reproducibility will heavily depend on the precise control of reaction conditions. Over-oxidation to the dicarboxylic acid or reaction at the 3-methyl group are potential side reactions that would affect the yield and purity of the desired product.
Currently, there is a lack of published, detailed alternative methods specifically for the synthesis of this compound. General methods for the functionalization of pyridine rings, such as lithiation followed by carboxylation, could be explored as potential alternatives. However, these methods also present challenges in terms of regioselectivity.
Conclusion
The synthesis of this compound is most plausibly achieved through the selective oxidation of 2,3-lutidine. This guide provides a foundational protocol and a framework for assessing its reproducibility. Further experimental work is required to establish a robust and reliable synthesis. Researchers undertaking this synthesis should focus on meticulous control of reaction parameters and thorough characterization of the product to ensure consistent and reproducible outcomes. The development and publication of detailed and validated protocols would be a valuable contribution to the scientific community, particularly for those in the field of drug discovery and development.
Safety Operating Guide
Proper Disposal of 5,6-Dimethylpicolinic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 5,6-Dimethylpicolinic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.
Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as harmful and an irritant.
Summary of Hazard Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Harmful/Irritant | GHS07 | Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[3]
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is the first step in the disposal process to prevent dangerous reactions and ensure correct disposal streams.
Waste Segregation Protocol:
-
Designated Waste Container: Dedicate a specific, clearly labeled, and compatible container for this compound waste. The container must be in good condition, leak-proof, and have a secure, tightly fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
Waste Form:
-
Solid Waste: Collect unused or contaminated solid this compound in the designated container. This includes contaminated personal protective equipment (PPE) such as gloves and weighing paper.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams.
-
-
Compatibility: Do not mix this compound waste with other chemical waste unless their compatibility is known and confirmed. Incompatible wastes must be stored in separate containment bins.
Caption: Waste Disposal Workflow for this compound.
On-site Storage and Handling of Waste Containers
Proper storage of chemical waste containers is crucial to maintain a safe laboratory environment pending disposal.
Storage Guidelines:
-
Location: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) that is at or near the point of generation. The SAA should be under the control of laboratory personnel.
-
Secondary Containment: Place waste containers in secondary containment bins to prevent the spread of material in case of a leak or spill.
-
Closed Containers: Keep waste containers tightly closed at all times, except when adding waste.[4] Funnels should not be left in the container opening.
-
Regular Inspection: Regularly inspect waste containers for any signs of leakage, corrosion, or deterioration. If a container is compromised, transfer the waste to a new, suitable container.
Final Disposal Procedures
The final disposal of this compound must be conducted in accordance with all applicable local, state, federal, and international regulations.[2]
Disposal Protocol:
-
Do Not Dispose Down the Drain: Due to its hazardous properties, this compound should not be disposed of down the sanitary sewer.
-
Professional Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and regulatory agencies.
-
Empty Containers: Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous waste.[5][6]
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate risks.
Spill Response:
-
Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[1] Call a poison center or doctor immediately.[1]
-
References
Comprehensive Safety and Handling Guide for 5,6-Dimethylpicolinic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5,6-Dimethylpicolinic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its primary hazards as identified in safety data sheets.
| Hazard Statement | Description | GHS Pictogram | Signal Word |
| H302 | Harmful if swallowed.[1] | GHS07 | Warning |
| H315 | Causes skin irritation.[1] | GHS07 | Warning |
| H319 | Causes serious eye irritation.[1] | GHS07 | Warning |
| H335 | May cause respiratory irritation.[1] | GHS07 | Warning |
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.
| Equipment Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene) inspected before use.[2][3] A lab coat or chemical-resistant apron is also required.[3][4] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved P95 or P1 particulate respirator is recommended.[2] Work should be conducted in a well-ventilated area, preferably a fume hood.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step protocols provide clear guidance for managing this compound from receipt to disposal.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled with the chemical name and hazard warnings.[3][5]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]
2. Handling and Weighing:
-
Always handle this compound within a fume hood to minimize inhalation exposure.[2]
-
Before handling, ensure all required PPE is correctly worn.
-
To weigh the solid compound, use a clean spatula and weighing paper or a weighing boat.[9] Never weigh chemicals directly on the balance pan.[9]
-
Avoid generating dust during transfer.[2][3] If dust is generated, use appropriate respiratory protection.
-
Do not return excess material to the original container to prevent contamination.[9] Place any excess in a designated waste container.[9]
3. Dissolving the Compound:
-
When dissolving the solid, add the this compound slowly to the solvent to avoid splashing.
-
If using a volatile solvent, ensure the process is conducted in a fume hood.
-
Use appropriate glassware and ensure it is free from contaminants.
Emergency Procedures
Spill Cleanup:
-
In case of a spill, immediately alert others in the vicinity.[10]
-
Wearing appropriate PPE, clean up spills immediately to prevent dust from becoming airborne.[3]
-
Use dry cleanup procedures; sweep up the solid material and place it in a suitable, labeled container for waste disposal.[2][3]
-
After the solid is removed, decontaminate the area with a suitable cleaning agent.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][8]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[1][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][11]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
1. Chemical Waste:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the chemical waste through a licensed disposal company.[2] Do not pour down the drain.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][12]
2. Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[2]
-
Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.
Safety and Workflow Visualizations
The following diagrams illustrate the procedural workflow for handling this compound and the overarching principles of chemical safety.
Caption: Workflow for handling this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. hmdb.ca [hmdb.ca]
- 5. somatco.com [somatco.com]
- 6. fishersci.com [fishersci.com]
- 7. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. youtube.com [youtube.com]
- 10. Laboratory Safety Management [delloyd.50megs.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
